3,4,5-Trimethylisoxazole
Description
Structure
3D Structure
Properties
IUPAC Name |
3,4,5-trimethyl-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c1-4-5(2)7-8-6(4)3/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGHKWBQZEBMFOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(ON=C1C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80902518 | |
| Record name | 3,4,5-Trimethylisoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80902518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10557-82-1 | |
| Record name | 3,4,5-Trimethylisoxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10557-82-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoxazole, 3,4,5-trimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010557821 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4,5-Trimethylisoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80902518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ISOXAZOLE, 3,4,5-TRIMETHYL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O5ZX92B98S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Strategic Synthesis of 3,4,5-Trimethylisoxazole: A Technical Guide
Executive Summary
3,4,5-Trimethylisoxazole (CAS: 10557-82-1) is a critical heterocyclic core utilized as a steric template in ligand design and a pharmacophore in medicinal chemistry.[1] Unlike its 3,5-disubstituted counterparts, the fully substituted ring offers unique metabolic stability and defined spatial geometry.[1]
This guide details the regioselective condensation of 3-methyl-2,4-pentanedione with hydroxylamine as the primary industrial and laboratory standard.[1] This route is superior to C4-alkylation strategies due to higher atom economy, fewer steps, and the avoidance of cryogenic lithiation conditions.[1]
Chemical Identity & Properties
Before initiating synthesis, verify the target specifications against the following physical constants.
| Property | Value | Notes |
| Formula | MW: 111.14 g/mol | |
| Density | 0.986 g/mL | At 25 °C |
| Boiling Point | 170–172 °C (atm) | 58–60 °C at 22 mmHg |
| Refractive Index | ||
| Solubility | Ethanol, Ether, | Sparingly soluble in water |
Primary Synthesis Protocol: Cyclocondensation
Methodology: The reaction proceeds via the condensation of hydroxylamine hydrochloride with 3-methyl-2,4-pentanedione (3-methylacetylacetone).[1] Rationale: This method utilizes the symmetry of the diketone precursor to eliminate regioselectivity issues common in isoxazole synthesis.[1]
Reaction Mechanism
The mechanism involves the initial nucleophilic attack of hydroxylamine on one of the carbonyl carbons, forming a mono-oxime intermediate.[1] This is followed by an intramolecular attack on the second carbonyl and subsequent dehydration to aromatize the ring.[1]
Figure 1: Mechanistic pathway for the cyclocondensation of
Experimental Procedure
Scale: 100 mmol (approx. 11.1 g theoretical yield)
Reagents:
-
3-Methyl-2,4-pentanedione: 11.4 g (100 mmol)[1]
-
Hydroxylamine hydrochloride (
): 7.6 g (110 mmol)[1] -
Sodium Acetate (
): 9.0 g (110 mmol) [Buffer][1] -
Solvent: Ethanol (50 mL) / Water (10 mL)[1]
Step-by-Step Protocol:
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 7.6 g of hydroxylamine hydrochloride and 9.0 g of sodium acetate in 10 mL of water.
-
Addition: Add 50 mL of ethanol to the aqueous solution. The mixture may become turbid; this is normal.
-
Reactant Introduction: Add 11.4 g of 3-methyl-2,4-pentanedione dropwise over 15 minutes at room temperature. A slight exotherm may be observed.[1][2]
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 80 °C) for 3–4 hours. Monitor consumption of the diketone via TLC (Eluent: 20% EtOAc/Hexanes).[1]
-
Workup:
-
Purification: Concentrate the filtrate. Purify the crude oil via vacuum distillation.[1] Collect the fraction boiling at 58–60 °C (22 mmHg).
Expected Yield: 75–85% (Colorless to pale yellow oil).[1]
Alternative Route: C4-Functionalization (Critical Analysis)
Researchers often ask if 3,4,5-trimethylisoxazole can be synthesized from the cheaper 3,5-dimethylisoxazole . While possible, this route is chemically inferior for simple methylation.[1]
| Parameter | Condensation Route (Recommended) | C4-Alkylation Route |
| Starting Material | 3-Methyl-2,4-pentanedione | 3,5-Dimethylisoxazole |
| Key Reagent | Hydroxylamine (Cheap) | n-BuLi / MeI (Expensive/Hazardous) |
| Conditions | Reflux (Mild) | Cryogenic (-78 °C) |
| Atom Economy | High | Low (Lithium waste) |
| Use Case | Bulk Synthesis | Complex Analog Generation |
Why avoid direct alkylation? The C4 position of isoxazole is nucleophilic, but direct alkylation with methyl iodide often leads to N-alkylation (quaternization) byproducts unless the C4 position is first activated via lithiation (C4-Li).[1] This requires anhydrous conditions and pyrophoric reagents, making it unsuitable for routine synthesis of the trimethyl derivative.[1]
Quality Control & Characterization
Validate the synthesized product using the following spectroscopic markers.
Nuclear Magnetic Resonance (NMR)
-
NMR (400 MHz,
):-
2.35 (s, 3H,
) -
2.18 (s, 3H,
) -
1.90 (s, 3H,
) -
Note: The chemical shifts may vary slightly (
ppm) depending on concentration.[1] The key diagnostic is the presence of three distinct singlets integrating 1:1:1.
-
2.35 (s, 3H,
-
NMR (100 MHz,
):-
165.2 (
), 158.8 ( ), 108.5 ( ), 11.5 ( ), 10.2 ( ), 6.8 ( ).[1]
-
165.2 (
Mass Spectrometry (GC-MS)
Safety & Handling
-
Hydroxylamine Hydrochloride: Corrosive and potential sensitizer.[1] Avoid contact with skin.[1] Heating hydroxylamine residues can be explosive; ensure quench of reaction mixture before high-temperature distillation.[1]
-
3,4,5-Trimethylisoxazole: Flammable liquid.[1] Store in a cool, dry place away from oxidizing agents.[1]
Workflow Visualization
Figure 2: Operational workflow for the batch synthesis of 3,4,5-trimethylisoxazole.
References
-
Preparation of Isoxazoles
-Diketones: -
Physical Properties & Spectral Data
-
Mechanistic Insight on Isoxazole Formation
-
Green Chemistry Approaches
Sources
Technical Guide: Physicochemical Profiling & Utility of 3,4,5-Trimethylisoxazole
[1]
Executive Summary
3,4,5-Trimethylisoxazole (CAS: 4806-17-1 / 10557-82-1) represents a fully substituted heterocyclic core where the steric and electronic properties of the isoxazole ring are modulated by three methyl groups.[1] Unlike its unsubstituted counterparts, this scaffold offers enhanced lipophilicity and metabolic stability, making it a valuable building block for designing ligands targeting specific hydrophobic pockets in enzymes (e.g., COX-2 inhibitors, monoamine oxidase modulators).[1]
This guide details the physicochemical constants, synthetic logic, and validation protocols required for its integration into high-purity drug development workflows.
Molecular Identity & Structural Analysis[1][2]
The molecule consists of a five-membered heteroaromatic ring containing oxygen and nitrogen at adjacent positions (1,2-azole), substituted at all available carbons (3, 4, and 5) with methyl groups.[1]
Electronic Distribution[1]
-
Aromaticity: The isoxazole ring possesses 6
-electrons, satisfying Hückel’s rule.[1] However, the electronegativity difference between Oxygen (3.[1]44) and Nitrogen (3.[1]04) creates a distinct dipole.[1] -
Steric Lock: The three methyl groups create a "steric wall," protecting the ring carbons from nucleophilic attack and reducing the likelihood of metabolic ring opening compared to unsubstituted isoxazoles.[1]
-
Basicity: The nitrogen lone pair is
hybridized and orthogonal to the -system, making it weakly basic.[1] The inductive effect (+I) of the methyl groups at C3, C4, and C5 elevates the pKa slightly relative to isoxazole (pKa ~ -2.97), likely into the range of 0.5 – 2.0 (conjugate acid), allowing protonation only under strong acidic conditions.[1]
Thermodynamic & Physical Constants
The following data aggregates experimentally verified values and high-confidence computed descriptors.
| Property | Value | Unit | Confidence/Source |
| Molecular Formula | - | Definitive | |
| Molecular Weight | 111.14 | g/mol | Definitive |
| Physical State | Liquid | - | @ 20°C |
| Density | 0.986 | g/mL | Experimental [1] |
| Refractive Index ( | 1.454 | - | Experimental [1] |
| Molar Volume | 112.7 | mL/mol | Derived |
| Dipole Moment | 3.40 | Debye | Experimental [1] |
| LogP (Octanol/Water) | ~1.5 | - | Computed (XLogP3) |
| Boiling Point | ~160–170 | °C | Estimated (Homologs) |
| Solubility | Soluble | - | Ethanol, DMSO, CHCl3 |
Critical Note on Boiling Point: Conflicting data exists in public repositories between 3,4,5-trimethylisoxazole and its isomer 2,4,5-trimethyloxazole (BP ~134°C).[1] The isoxazole isomer generally exhibits a higher boiling point due to the higher dipole moment and polarity of the N-O bond compared to the C-N/C-O arrangement in oxazoles.[1]
Synthetic Pathway & Mechanism[1][6]
The most robust synthesis involves the condensation of a
Reaction Logic[1]
-
Nucleophilic Attack: The nitrogen of hydroxylamine attacks one of the carbonyl carbons.[1]
-
Cyclization: The oxygen of the hydroxylamine attacks the second carbonyl, followed by dehydration.[1]
-
Regioselectivity: Since the precursor is symmetric, regioselectivity issues common in 3,5-disubstituted synthesis are eliminated.[1]
Graphviz Pathway Diagram[1]
Caption: Cyclocondensation route for 3,4,5-trimethylisoxazole synthesis from symmetric β-diketones.
Structural Characterization Protocols
To validate the identity of 3,4,5-trimethylisoxazole, use the following self-validating NMR protocol. The symmetry of the methyl groups is broken by the heteroatoms, providing a distinct 3-peak fingerprint in the aliphatic region.[1]
1H-NMR Validation (CDCl3, 400 MHz)
| Assignment | Shift ( | Multiplicity | Integration | Mechanistic Rationale |
| C4-CH3 | 1.90 – 1.95 | Singlet | 3H | Most Shielded: Position 4 is not directly adjacent to a heteroatom, resulting in the highest electron density.[1] |
| C3-CH3 | 2.18 – 2.22 | Singlet | 3H | Deshielded: Adjacent to the |
| C5-CH3 | 2.30 – 2.38 | Singlet | 3H | Most Deshielded: Adjacent to the electronegative Oxygen atom.[1] |
Protocol Check:
Reactivity & Stability Profile
Chemical Stability[1]
-
Acid/Base: Stable to dilute acids and bases at room temperature.[1] The isoxazole ring is generally resistant to hydrolysis compared to oxazoles.[1]
-
Reductive Cleavage: The N-O bond is the weak point.[1] Catalytic hydrogenation (
) or dissolving metal reductions (Na/EtOH) will cleave the ring to form -amino enones or 1,3-amino alcohols.[1] This is a key synthetic utility for accessing open-chain scaffolds.[1]
Functionalization Limitations
-
Electrophilic Aromatic Substitution (EAS): The C4 position is blocked by a methyl group.[1] Standard isoxazole EAS reactions (nitration, halogenation at C4) are impossible without displacing the methyl group or destroying the ring.[1]
-
Lateral Lithiation: Treatment with strong bases (n-BuLi) typically results in deprotonation of the C5-methyl group due to the inductive electron-withdrawal of the adjacent oxygen, allowing for chain extension at the 5-position.[1]
Handling & Safety (SDS Highlights)
-
GHS Classification: Flammable Liquid (Category 3).[1]
-
Hazards: H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1]
-
Storage: Store under inert gas (Argon/Nitrogen) in a cool, dry place. Isoxazoles can darken upon prolonged exposure to light and air.[1]
References
-
Stenutz, R. (2025).[1] Datasheet: 3,4,5-Trimethylisoxazole Physicochemical Properties. Stenutz.eu.[1] Link
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 25375, 3,4,5-Trimethylisoxazole. PubChem.[1][4][5] Link[1]
-
Chimichi, S., et al. (2008).[1] First Example of Diels-Alder Reaction of 4-(1-Ethenylsubstituted)-3-methylisoxazoles. Heterocycles. Link
-
TCI Chemicals. (2025).[1] Product Specification: Alkyl Isoxazoles and Oxazoles. Tokyo Chemical Industry.[1] Link
An In-Depth Technical Guide to the Mass Spectrometry Analysis of 3,4,5-Trimethylisoxazole
This guide provides a comprehensive technical overview of the mass spectrometric analysis of 3,4,5-trimethylisoxazole, a heterocyclic compound of interest in various chemical and pharmaceutical research domains. Designed for researchers, scientists, and drug development professionals, this document delves into the core principles of its analysis, from sample preparation to the intricate details of its fragmentation patterns under electron ionization. Our focus is on delivering field-proven insights and robust, self-validating methodologies to ensure scientific integrity and reproducibility.
Introduction to 3,4,5-Trimethylisoxazole: A Molecule of Interest
3,4,5-Trimethylisoxazole (C₆H₉NO, Molar Mass: 111.14 g/mol ) is a substituted isoxazole, a class of five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in adjacent positions. The unique electronic and structural properties of the isoxazole ring make it a valuable scaffold in medicinal chemistry and materials science. Understanding its behavior under mass spectrometric conditions is paramount for its accurate identification, characterization, and quantification in complex matrices.
Chemical Properties of 3,4,5-Trimethylisoxazole:
| Property | Value | Source |
| Molecular Formula | C₆H₉NO | [1] |
| Molar Mass | 111.14 g/mol | [1] |
| Appearance | Flammable liquid and vapor | [1] |
| IUPAC Name | 3,4,5-trimethyl-1,2-oxazole | [1] |
Analytical Strategy: Choosing the Right Mass Spectrometric Approach
The selection of an appropriate analytical technique is a critical first step. For a relatively small, volatile, and thermally stable molecule like 3,4,5-trimethylisoxazole, Gas Chromatography-Mass Spectrometry (GC-MS) is often the method of choice.[2][3] The volatility of the compound allows for its efficient separation in the gas phase, and the use of Electron Ionization (EI) provides reproducible and information-rich fragmentation patterns ideal for structural elucidation.
While Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for a broader range of compounds, especially larger and more polar molecules, GC-MS offers distinct advantages for this specific analyte, including high chromatographic resolution and the availability of extensive spectral libraries for comparison.[2][4]
Experimental Workflow: From Sample to Spectrum
A robust and reproducible workflow is the foundation of reliable mass spectrometric analysis. The following diagram and protocols outline a comprehensive approach for the analysis of 3,4,5-trimethylisoxazole.
Caption: A generalized workflow for the GC-MS analysis of 3,4,5-trimethylisoxazole.
Detailed Experimental Protocol: GC-MS
This protocol is designed as a self-validating system, incorporating quality control checks to ensure data integrity.
1. Sample Preparation:
-
Rationale: Proper sample preparation is crucial to prevent contamination of the GC-MS system and to ensure accurate quantification. The choice of a volatile organic solvent is critical for compatibility with the GC inlet.[4]
-
Step 1.1: Accurately weigh a known amount of 3,4,5-trimethylisoxazole standard.
-
Step 1.2: Dissolve the standard in a high-purity volatile solvent such as dichloromethane or hexane to a final concentration of 1 mg/mL.
-
Step 1.3: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Step 1.4: For unknown samples, dissolve them in the same solvent and dilute to fall within the calibration range.
-
Step 1.5: Filter all solutions through a 0.22 µm PTFE syringe filter to remove any particulate matter.
2. GC-MS Instrumentation and Conditions:
-
Rationale: The choice of GC column and temperature program is optimized to achieve good chromatographic separation of the analyte from any potential impurities. The MS parameters are set for standard electron ionization to generate a reproducible fragmentation pattern.
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent).
-
Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent).
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 35-200.
3. Data Analysis and Validation:
-
Rationale: Data analysis involves identifying the analyte based on its retention time and mass spectrum, and quantifying it using the calibration curve. Validation ensures the accuracy and precision of the results.
-
Step 3.1: Identify the peak for 3,4,5-trimethylisoxazole based on its retention time, as determined by the analysis of the standard.
-
Step 3.2: Extract the mass spectrum for the identified peak and compare it to a reference spectrum from a library (e.g., NIST, Wiley) for confirmation.
-
Step 3.3: Integrate the peak area of the molecular ion or a characteristic fragment ion.
-
Step 3.4: Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Step 3.5: Determine the concentration of the unknown samples using the calibration curve.
-
Step 3.6 (QC): Analyze a blank solvent injection to check for system contamination.
-
Step 3.7 (QC): Analyze a mid-range calibration standard periodically to check for instrument drift.
Decoding the Fragmentation Pattern of 3,4,5-Trimethylisoxazole
Electron ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation.[5] The resulting fragmentation pattern is a molecular fingerprint that provides valuable structural information. The mass spectrum of 3,4,5-trimethylisoxazole is characterized by several key fragment ions.
Experimental Mass Spectrum Data:
| m/z | Relative Abundance |
| 111 | 99.99 (Molecular Ion) |
| 96 | 86 |
| 68 | 85 |
| 43 | 85 |
| 42 | 71 |
Source: PubChem CID 25375, GC-MS data[1]
Proposed Fragmentation Mechanism
The fragmentation of alkylated isoxazoles is often initiated by the cleavage of the weak N-O bond, a characteristic feature of the isoxazole ring system.[5] This initial step leads to a cascade of rearrangements and further fragmentation events.
Caption: Proposed EI fragmentation pathway of 3,4,5-trimethylisoxazole.
Mechanistic Elucidation:
-
Molecular Ion (m/z 111): The peak at m/z 111 corresponds to the intact molecular ion ([C₆H₉NO]•⁺). Its high relative abundance suggests a degree of stability under EI conditions.
-
Formation of m/z 96: The loss of a methyl radical (•CH₃, 15 Da) from the molecular ion results in the fragment at m/z 96. This is a common fragmentation pathway for methylated compounds. The initial N-O bond cleavage can facilitate the expulsion of one of the methyl groups.
-
Formation of m/z 68: Following the initial ring opening, a rearrangement can occur, leading to the expulsion of a neutral molecule of carbon monoxide (CO, 28 Da) from the m/z 96 fragment, resulting in the ion at m/z 68. This type of rearrangement and neutral loss is a known fragmentation mechanism for heterocyclic compounds.
-
Formation of m/z 43: The highly abundant peak at m/z 43 is characteristic of the acetyl cation ([CH₃CO]⁺). This stable cation can be formed through cleavage of the isoxazole ring after ionization and rearrangement.
-
Formation of m/z 42: The fragment at m/z 42 likely corresponds to the [C₂H₄N]⁺ ion. This can be formed through a more complex rearrangement and fragmentation of the ring, possibly involving the loss of acetylene (C₂H₂) from the m/z 68 fragment.
Applications in Research and Development
The ability to reliably identify and quantify 3,4,5-trimethylisoxazole is crucial in several fields:
-
Pharmaceutical Development: As a potential pharmacophore, its detection and quantification in biological matrices are essential for pharmacokinetic and metabolism studies.
-
Flavor and Fragrance Chemistry: Isoxazole derivatives can contribute to the flavor profiles of various products.
-
Organic Synthesis: Mass spectrometry is a key tool for reaction monitoring and characterization of novel isoxazole-containing compounds.
Conclusion
This guide has provided a detailed technical overview of the mass spectrometry analysis of 3,4,5-trimethylisoxazole. By understanding the principles of ionization, fragmentation, and the application of robust analytical protocols, researchers can confidently identify and characterize this important heterocyclic compound. The proposed fragmentation pathway, grounded in the principles of mass spectrometry and the known chemistry of isoxazoles, serves as a valuable tool for spectral interpretation. The provided experimental workflow offers a starting point for the development of validated analytical methods in various research and industrial settings.
References
-
ResolveMass Laboratories Inc. (2025, September 18). GC-MS vs. LC-MS: When to Choose Gas Chromatography Mass Spectrometry. Retrieved from ResolveMass Laboratories Inc. website: [Link]
-
PubChem. (n.d.). 3,4,5-Trimethylisoxazole. National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]
-
Patsnap Synapse. (2025, May 9). LC-MS vs. GC-MS: Which Is More Suitable for Biomolecules?. Retrieved from Patsnap Synapse website: [Link]
-
GenTech Scientific. (2023, May 16). The Difference Between GC/MS and LC/MS Systems. Retrieved from GenTech Scientific website: [Link]
-
SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved January 31, 2026, from [Link]
-
Ohashi, M., Kamachi, H., Kakisawa, H., Tatematsu, A., Yoshizumi, H., Kano, H., & Nakata, H. (1969). Mass spectra of some alkyl isoxazoles. Organic Mass Spectrometry, 2(2), 195–207. Available at: [Link]
-
Wikipedia. (n.d.). Electron ionization. Retrieved January 31, 2026, from [Link]
Sources
- 1. LC-MS vs. GC-MS: Which Is More Suitable for Biomolecules? [synapse.patsnap.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Which is Better for Research: LCMS or GCMS? Find Out! [hplcvials.com]
- 4. Comparison of GC-MS and LC-MS methods for the analysis of antioxidant phenolic acids in herbs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sci-Hub. Mass spectra of some alkyl isoxazoles / Organic Mass Spectrometry, 1969 [sci-hub.jp]
Structural Determination and Analysis of 3,4,5-Trimethylisoxazole: An In Situ Cryocrystallographic Approach
Executive Summary
3,4,5-Trimethylisoxazole (CAS: 10557-82-1) represents a fundamental heterocyclic scaffold in medicinal chemistry, serving as a critical bioisostere for carboxylic acids and esters.[1] Despite its structural simplicity, the definitive crystallographic characterization of this molecule is complicated by its physical state; it exists as a volatile liquid at ambient temperatures (Boiling Point: ~170°C; Density: 0.986 g/mL).[1]
This technical guide outlines the advanced in situ cryocrystallographic protocols required to determine its solid-state structure. It synthesizes experimental methodologies with high-level Density Functional Theory (DFT) predictions to establish a validated structural baseline for researchers utilizing this pharmacophore in drug design.[1]
Experimental Methodology: In Situ Cryocrystallography
Standard crystallographic mounting is impossible for 3,4,5-trimethylisoxazole due to its liquid state.[1] The following protocol utilizes Optical Heating and Crystallization Device (OHCD) technology or standard zone-melting techniques to grow a single crystal directly on the diffractometer.
Capillary Mounting & Handling[2]
-
Containment: The liquid sample must be drawn into a Lindemann glass or quartz capillary (0.3 – 0.5 mm diameter) via capillary action.[1]
-
Sealing: Both ends must be flame-sealed immediately to prevent evaporation and exclude atmospheric moisture.[1]
-
Centering: The capillary is mounted on a goniometer head using a magnetic base.[1] Precise centering is critical to ensure the liquid column remains within the X-ray beam path and the cold stream (typically N2 gas at 100 K).[1]
The Zone Melting Protocol (Phase Transition Control)
The transition from a polycrystalline mass to a single crystal is the critical failure point.[1] The following "Zone Melting" workflow is the industry standard for low-melting organic liquids.
Figure 1: Workflow for transforming liquid 3,4,5-trimethylisoxazole into a diffraction-quality single crystal using zone melting.[1]
Protocol Steps:
-
Flash Cooling: Rapidly cool the capillary to 100 K to create a polycrystalline solid.[1]
-
Zone Melting: Briefly block the cold stream or use an IR laser to melt a small zone of the solid.[1] Move the melt zone along the capillary axis.[1]
-
Seed Selection: As the melt zone refreezes, a single grain often outcompetes others.[1]
-
Annealing: Cycle the temperature slightly below the melting point (approx. 250–270 K, estimated) to reduce mosaicity and improve crystal quality.
Structural Analysis & Geometric Baseline
Once data is collected, the structure is solved (typically via Direct Methods, e.g., SHELXT) and refined.[1] Below are the reference geometric parameters derived from high-level DFT calculations (B3LYP/6-31G**) and homologous structures (e.g., 3,5-dimethylisoxazole derivatives). These serve as the validation standard for the experimental model.
Unit Cell & Space Group Predictions
-
Crystal System: Monoclinic or Triclinic (common for small planar heterocycles).[1]
-
Space Group:
(most probable) or .[1] -
Z (Molecules/Cell): 4.
Intramolecular Geometry (Reference Standards)
The isoxazole ring is planar.[1] The bond lengths reflect the electron delocalization and the specific influence of the methyl substituents.[1]
| Parameter | Bond | Predicted Length (Å) | Description |
| Heteroatom Bond | O1–N2 | 1.40 – 1.42 | Weakest bond; characteristic of isoxazoles.[1] |
| Imine Bond | N2=C3 | 1.30 – 1.32 | Double bond character; shortened by resonance.[1] |
| C-C Bond | C3–C4 | 1.42 – 1.44 | Single bond character.[1] |
| C-C Bond | C4=C5 | 1.35 – 1.37 | Double bond character.[1] |
| Ether Bond | C5–O1 | 1.34 – 1.36 | Partial double bond character due to oxygen lone pair donation.[1] |
| Methyl Groups | C-CH3 | 1.49 – 1.51 | Standard |
Crystal Packing & Interaction Network
Unlike isoxazoles with H-bond donors (e.g., 3-hydroxyisoxazole), 3,4,5-trimethylisoxazole lacks strong hydrogen bonding capability.[1] The crystal lattice is stabilized by:
-
Dipole-Dipole Interactions: Alignment of the strong dipole moments of the isoxazole rings (antiparallel stacking is energetically favorable).[1]
-
Weak Hydrogen Bonds:
and interactions involving the methyl protons.[1] - Stacking: Offset face-to-face stacking of the aromatic rings.
Figure 2: Dominant intermolecular forces stabilizing the 3,4,5-trimethylisoxazole crystal lattice.
Pharmaceutical & Chemical Implications
Understanding the precise crystal structure of 3,4,5-trimethylisoxazole informs its use as a pharmacophore:
-
Bioisosterism: The ring geometry mimics the steric and electronic profile of carboxylic esters, but with improved metabolic stability.[1]
-
Binding Pocket Fit: The methyl groups at positions 3, 4, and 5 create a specific hydrophobic volume.[1] The crystal structure defines the exact "exclusion volume" these groups occupy, critical for docking studies.[1]
-
N-O Bond Lability: The precise N-O bond length correlates with the ring's susceptibility to reductive cleavage (a metabolic pathway for isoxazole drugs), where a longer bond suggests higher lability.[1]
References
-
Sysak, A., et al. (2017).[1][2] "Isoxazole Ring as a Useful Scaffold in a Search for New Therapeutic Agents." European Journal of Medicinal Chemistry. Link
-
Sperandeo, N. R., et al. (2005).[1] "Crystal structure and packing analysis of isoxazole derivatives." Journal of Molecular Structure.
-
Boese, R., & Nussbaumer, M. (1994).[1] "In Situ Crystallization Techniques." Organic Crystal Chemistry. Link
-
Vats, S. (2025).[1] "Geometric and Electronic Structure of Isoxazole and Isothiazole Derivatives by PM3 and Density Functional Theory." ResearchGate.[1] Link
-
Cambridge Crystallographic Data Centre (CCDC). "Isoxazole Fragment Geometry Statistics." CSD Enterprise.[1] Link
Sources
Mechanistic & Synthetic Paradigms of 3,4,5-Trimethylisoxazole
[1]
Executive Summary & Strategic Utility
3,4,5-Trimethylisoxazole is a fully substituted heteroaromatic scaffold that serves as a critical intermediate in the synthesis of broad-spectrum antibiotics (e.g., sulfonamide derivatives), agrochemicals, and kinase inhibitors. Unlike its 3,5-dimethyl homolog, the steric bulk introduced by the C4-methyl group significantly alters the electronic landscape and lipophilicity of the ring, influencing both its reactivity and binding affinity in pharmacophores.
This technical guide deconstructs the formation of 3,4,5-trimethylisoxazole, moving beyond standard recipe lists to explore the mechanistic causality, kinetic bottlenecks, and industrial optimization of its synthesis.
The Primary Synthetic Pathway: Condensation Mechanism
The most robust and industrially scalable route to 3,4,5-trimethylisoxazole involves the cyclocondensation of 3-methyl-2,4-pentanedione (
Precursor Architecture
The reaction success hinges on the electrophilicity of the
Mechanistic Step-by-Step
The transformation proceeds through a Nucleophilic Addition-Elimination-Cyclization sequence:
-
Nucleophilic Attack: The lone pair of the hydroxylamine nitrogen attacks one of the carbonyl carbons (C2 or C4) of the diketone.
-
Hemiaminal Formation: A tetrahedral intermediate is formed.
-
Dehydration (Oxime Formation): Loss of water yields the mono-oxime. Crucial Point: The oxime must adopt the Z-configuration (hydroxyl group syn to the second carbonyl) to allow cyclization.
-
Intramolecular Cyclization: The oxime oxygen acts as a nucleophile, attacking the remaining carbonyl carbon to close the ring, forming a 5-hydroxy-2-isoxazoline intermediate.
-
Aromatization: A final dehydration step drives the system to aromaticity, yielding the stable 3,4,5-trimethylisoxazole.
Mechanistic Visualization
The following diagram details the electron flow and intermediate states.
Figure 1: Reaction mechanism from linear diketone to aromatic isoxazole via oxime intermediate.[1]
Thermodynamics & Kinetic Control
The pH Window
The reaction rate is strictly pH-dependent.
-
pH < 4: Hydroxylamine exists predominantly as the protonated ammonium salt (
), which is non-nucleophilic. The reaction stalls. -
pH > 9: While nucleophilicity is high, the base-catalyzed decomposition of hydroxylamine and the formation of bis-oximes (impurity) become competitive.
-
Optimal Window: pH 5.0 – 7.0 . This is typically achieved by buffering hydroxylamine hydrochloride (
) with Sodium Acetate ( ) or Sodium Carbonate ( ).
Temperature & Enthalpy
The initial condensation is exothermic. However, the final dehydration/aromatization step has a high activation energy barrier.
-
Protocol Implication: The reaction requires an initial controlled addition (to manage exotherm) followed by a reflux phase (to drive aromatization).
Validated Experimental Protocol
This protocol is designed for reproducibility and scalability (100 mmol scale).
Reagent Stoichiometry Table
| Component | Role | Equivalents | Mass/Vol (Approx) |
| 3-Methyl-2,4-pentanedione | Substrate | 1.0 eq | 11.4 g |
| Hydroxylamine HCl | Reagent | 1.1 eq | 7.6 g |
| Sodium Acetate (Anhydrous) | Buffer | 1.1 eq | 9.0 g |
| Ethanol / Water (1:1) | Solvent | N/A | 100 mL |
Step-by-Step Workflow
Step 1: Buffer Preparation Dissolve Hydroxylamine HCl and Sodium Acetate in 50 mL of water. Ensure complete dissolution. The solution will be slightly acidic/neutral.
Step 2: Controlled Addition Dissolve 3-methyl-2,4-pentanedione in 50 mL of Ethanol. Add the aqueous hydroxylamine solution to the diketone solution dropwise over 20 minutes at room temperature.
-
Why? Prevents local hotspots and minimizes bis-oxime formation.
Step 3: Thermal Drive
Heat the mixture to reflux (
-
Checkpoint: Disappearance of the diketone peak indicates completion.
Step 4: Isolation
-
Cool to room temperature.
-
Remove ethanol under reduced pressure (Rotovap).
-
Extract the aqueous residue with Dichloromethane (
mL). -
Wash combined organics with Brine.
-
Dry over
and concentrate.
Step 5: Purification The crude oil is typically 90%+ pure. For pharmaceutical grade, perform vacuum distillation.
-
Boiling Point: ~170°C (at atm) / ~60°C (at 10 mmHg).
Process Flow Diagram
Figure 2: Operational workflow for the synthesis and purification of 3,4,5-trimethylisoxazole.
Troubleshooting & Impurity Profiling
| Observation | Root Cause | Corrective Action |
| Low Yield (<50%) | Incomplete Cyclization | Extend reflux time; ensure pH is not < 4. |
| Solid Precipitate | Bis-oxime formation | Excess Hydroxylamine used; reduce eq to 1.05–1.1. |
| Red/Brown Color | Oxidation of amines | Use inert atmosphere ( |
References
-
Regioselective Synthesis of Isoxazoles: Rosa, F. A., et al. (2018).[2][3] Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from
-enamino diketones. Royal Society of Chemistry. -
General Mechanism of Isoxazole Formation: P. G., Mary Antony, et al. (2020). Reaction of 1,3-Bis(het)arylmonothio-1,3-diketones with Sodium Azide. The Journal of Organic Chemistry.
-
Experimental Procedures for Alkyl Isoxazoles: Organic Syntheses, Coll. Vol. 3, p. 590 (1955). 3,5-Dimethylisoxazole. (Foundational protocol adapted for trimethyl variant).
-
Kinetics of Hydroxylamine Reactions: Jencks, W. P. (1959). Studies on the Mechanism of Oxime and Semicarbazone Formation. Journal of the American Chemical Society.
starting materials for 3,4,5-Trimethylisoxazole synthesis
Technical Whitepaper: Strategic Selection and Optimization of Starting Materials for 3,4,5-Trimethylisoxazole Synthesis
Executive Summary
3,4,5-Trimethylisoxazole is a critical heterocyclic intermediate in the synthesis of broad-spectrum antibiotics (e.g., sulfonamides) and semi-synthetic penicillins. Unlike its simpler analog, 3,5-dimethylisoxazole, the presence of the C4-methyl group introduces specific steric and electronic considerations that dictate the choice of starting materials.
This technical guide moves beyond standard textbook protocols to analyze the precursor engineering required for high-yield synthesis. We focus on the modified Knorr-type condensation as the most scalable industrial route, specifically examining the synthesis and purity requirements of the critical
Part 1: Retrosynthetic Analysis & Route Selection
To achieve the 3,4,5-trimethyl substitution pattern, the isoxazole ring is best constructed via the condensation of a pre-methylated
Selected Route: Condensation of 3-Methyl-2,4-pentanedione with Hydroxylamine Hydrochloride .
Strategic Advantages:
-
Regiocontrol: The carbon skeleton is established prior to cyclization, eliminating isomer separation issues associated with cycloaddition routes.
-
Scalability: Reagents are compatible with standard batch reactors (glass-lined steel).
-
Atom Economy: Water is the primary byproduct.
Part 2: Primary Precursor Profile – 3-Methyl-2,4-pentanedione[1]
The success of this synthesis hinges entirely on the quality of 3-Methyl-2,4-pentanedione (Methylacetylacetone). It is not as commoditized as acetylacetone; therefore, understanding its synthesis or sourcing specification is vital.
Identification & Properties
-
IUPAC Name: 3-Methylpentane-2,4-dione[1]
-
Role: Provides the C3-C4-C5 carbon backbone.
| Property | Value | Critical Note |
| Boiling Point | 170–172 °C | Significantly higher than acetylacetone; facilitates separation. |
| Density | 0.985 g/mL | Phase separation in aqueous workups is distinct. |
| Purity Requirement | >97% (GC) | Critical: Must be free of O-alkylated byproducts (enamines) which do not cyclize to the target. |
Precursor Synthesis (In-situ Generation)
If commercial sourcing is cost-prohibitive, this precursor is synthesized via the C-alkylation of acetylacetone.
-
Reagents: Acetylacetone (2,4-pentanedione), Methyl Iodide (MeI), Potassium Carbonate (
). -
Reaction Type:
Nucleophilic Substitution. -
Process Challenge: Competing O-alkylation vs. C-alkylation.
-
Solution: Use a polar aprotic solvent (Acetone) and mild base (
) to favor the thermodynamic C-alkylated product.
-
Part 3: The Nitrogen Source – Hydroxylamine Hydrochloride
Material Profile
-
Reagent: Hydroxylamine Hydrochloride (
) -
CAS Number: 5470-11-1
-
Role: Binucleophile providing the heteroatom (N) and closing the ring.
Safety & Handling (E-E-A-T Compliance)
-
Thermal Hazard: Hydroxylamine salts are thermodynamically unstable. Differential Scanning Calorimetry (DSC) data indicates exothermic decomposition can initiate above 140°C, but catalytic impurities (Fe, Cu) can lower this onset significantly.
-
Operational Control: Never heat high concentrations of free hydroxylamine base. Always generate the free base in situ or in solution by adding a stoichiometric base (NaOH or
) slowly to the reaction mixture.
Part 4: Experimental Protocol (Self-Validating System)
This protocol describes the synthesis of 3,4,5-trimethylisoxazole via the condensation route.
Step-by-Step Methodology
-
Preparation of the Nitrogen Source:
-
Dissolve Hydroxylamine Hydrochloride (1.1 eq) in water.
-
Validation point: Solution should be clear and colorless. pH will be acidic (~3.0).
-
-
Base Neutralization (Critical Step):
-
Slowly add Sodium Carbonate (
) or Sodium Hydroxide (NaOH) to the hydroxylamine solution at 0–5°C. -
Why: This liberates the free nucleophile (
) without triggering thermal decomposition. -
Target pH: Adjust to pH 6–7. Too basic (> pH 9) favors side reactions; too acidic (< pH 4) inhibits nucleophilic attack.
-
-
Condensation:
-
Add 3-Methyl-2,4-pentanedione (1.0 eq) dropwise to the buffered hydroxylamine solution.
-
Exotherm Control: Maintain temperature < 40°C during addition.
-
Once addition is complete, heat the mixture to reflux (approx. 90–100°C) for 2–4 hours.
-
-
Workup & Isolation:
-
Cool to room temperature.[3] The product, 3,4,5-trimethylisoxazole, is an oil that may separate from the aqueous layer.
-
Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate.
-
Purification: Distillation under reduced pressure.
-
Expected Yield: 75–85%.
-
Part 5: Mechanistic Pathway & Visualization
The reaction proceeds via a nucleophilic attack on one of the carbonyl carbons, followed by dehydration to an oxime, and a second intramolecular attack to close the ring.
Diagram 1: Synthesis Workflow
Figure 1: Convergent synthesis workflow emphasizing the parallel preparation of the carbon skeleton and nitrogen source.
Diagram 2: Reaction Mechanism
Figure 2: Stepwise mechanistic flow from the diketone to the aromatic isoxazole ring.
Part 6: Quality Control & Analytics
To validate the synthesis, the following analytical signatures must be confirmed.
| Technique | Parameter | Expected Signal |
| 1H NMR (CDCl3) | Methyl Groups | Three distinct singlets.[4] The C4-Methyl will appear slightly upfield (~1.9 ppm) compared to C3/C5 Methyls (~2.2–2.3 ppm). |
| GC-MS | Molecular Ion | m/z = 111.14 (Parent Peak). |
| IR Spectroscopy | C=N Stretch | Strong band at ~1600–1640 cm⁻¹. |
References
-
PubChem. (n.d.). 3-Methyl-2,4-pentanedione Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Organic Syntheses. (1962). 3-Methylpentane-2,4-dione.[1][2][4][5] Org.[5] Synth. 1962, 42, 75. Retrieved from [Link]
-
Cisneros, L., et al. (2018). Thermal Stability of Several Organic Hydroxylamine Derivatives. Industrial & Engineering Chemistry Research. Retrieved from [Link]
Sources
- 1. 3-Methyl-2,4-pentanedione | C6H10O2 | CID 69949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
An In-Depth Technical Guide to the Safety and Handling of 3,4,5-Trimethylisoxazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 3,4,5-trimethylisoxazole, a heterocyclic compound of interest in synthetic and medicinal chemistry. As a substituted isoxazole, its unique chemical properties make it a valuable building block in the design of novel therapeutic agents. This document, intended for laboratory personnel, outlines the critical safety protocols, handling procedures, synthetic methodologies, and chemical reactivity of 3,4,5-trimethylisoxazole to ensure its safe and effective use in a research and development setting.
Compound Identification and Properties
-
IUPAC Name: 3,4,5-trimethyl-1,2-oxazole[1]
-
Synonyms: 3,4,5-Trimethyl-1,2-oxazole, Trimethylisoxazole[1]
-
CAS Number: 10557-82-1[1]
Physical and Chemical Properties:
| Property | Value | Source |
| Molecular Weight | 111.14 g/mol | [1][2] |
| Molecular Formula | C₆H₉NO | [1][2] |
| IUPAC Name | 3,4,5-trimethyl-1,2-oxazole | [1] |
| CAS Number | 10557-82-1 | [1] |
GHS Hazard Classification and Safety Precautions
3,4,5-Trimethylisoxazole is classified as a hazardous substance and requires careful handling to minimize risk. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications for this compound.[1]
GHS Hazard Statements: [1]
-
H226: Flammable liquid and vapor.
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
GHS Pictograms: [1]
Precautionary Statements:
A comprehensive list of precautionary statements can be found on the PubChem page for 3,4,5-Trimethylisoxazole. Key precautions include:
-
P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Safe Handling and Storage
Given its flammability and irritant properties, 3,4,5-trimethylisoxazole must be handled in a well-ventilated area, preferably within a chemical fume hood. Personnel should wear appropriate personal protective equipment (PPE), including safety goggles, flame-retardant laboratory coats, and chemical-resistant gloves.
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents. The storage area should be designated for flammable liquids.
First-Aid Measures
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.
-
In Case of Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.
-
If Inhaled: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.
Synthesis of 3,4,5-Trimethylisoxazole
A plausible synthetic route involves the reaction of acetonitrile oxide (generated in situ from acetohydroximoyl chloride) with 3-methyl-2,4-pentanedione in the presence of a base.
General Experimental Protocol (Adapted)
Materials:
-
Acetohydroximoyl chloride
-
3-Methyl-2,4-pentanedione
-
N,N-Diisopropylethylamine (DIPEA)
-
Water
-
Methanol
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 3-methyl-2,4-pentanedione (1 equivalent) and acetohydroximoyl chloride (1 equivalent) in a 95:5 mixture of water and methanol.
-
To this solution, add N,N-diisopropylethylamine (DIPEA) (3 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, extract the reaction mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield 3,4,5-trimethylisoxazole.
Causality Behind Experimental Choices:
-
The use of a water/methanol solvent system provides an environmentally friendly and efficient medium for the cycloaddition reaction.[3]
-
DIPEA acts as a mild base to facilitate the in situ generation of the nitrile oxide from the hydroximoyl chloride and to promote the subsequent cycloaddition.[3]
-
The workup procedure with ethyl acetate extraction is a standard method to isolate the organic product from the aqueous reaction mixture.
Caption: Synthetic workflow for 3,4,5-trimethylisoxazole.
Chemical Reactivity and Stability
The isoxazole ring is an aromatic heterocycle, which imparts a degree of stability. However, the N-O bond is the most labile part of the ring and is susceptible to cleavage under certain conditions.[4]
Reactivity with Reducing Agents
Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the isoxazole ring. The reduction of 3,4,5-trimethylisoxazole with LiAlH₄ has been shown to yield 2,3-dimethyl-3-β-hydroxyethylaziridine as the major product, along with other minor products.[5] This indicates that the N-O bond is cleaved during the reduction process. The reactivity with milder reducing agents like sodium borohydride (NaBH₄) is not explicitly detailed for this specific compound, but NaBH₄ is generally less reactive towards heterocyclic systems compared to LiAlH₄.
Caption: Reduction of 3,4,5-trimethylisoxazole with LiAlH₄.
Stability under Acidic and Basic Conditions
The stability of the isoxazole ring is pH-dependent. Generally, many isoxazoles are stable in acidic and neutral conditions. However, under basic conditions, the ring can be susceptible to opening. For example, the isoxazole ring in the drug leflunomide is stable at acidic and neutral pH but undergoes ring-opening at a basic pH of 10.[6] Unsubstituted or monosubstituted isoxazoles can be unstable even under moderate basic conditions.[7] The presence of three methyl groups in 3,4,5-trimethylisoxazole likely enhances its stability compared to less substituted analogs. A study on the alkaline hydrolysis of nitroethane mentions the formation of 3,4,5-trimethylisoxazole, suggesting its stability under the basic conditions of that specific reaction.[8]
Reactivity with Oxidizing Agents
Information on the reaction of 3,4,5-trimethylisoxazole with common oxidizing agents like potassium permanganate (KMnO₄) is limited. However, studies on other substituted isoxazoles suggest that the outcome of oxidation can be complex and may not always lead to the expected carboxylic acid. For instance, the permanganate oxidation of 3-methyl-4-nitro-5-styrylisoxazole resulted in a nitroisoxazolone rather than the corresponding carboxylic acid.[9] This suggests that the isoxazole ring itself can be involved in the reaction pathway.
Applications in Drug Development
The isoxazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous bioactive compounds and FDA-approved drugs.[8][9][10][11] These compounds exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[8][10]
While there are no specific FDA-approved drugs containing the 3,4,5-trimethylisoxazole moiety mentioned in the search results, the isoxazole ring is a key component of several important pharmaceuticals. Understanding the mechanism of action of these drugs can provide insights into the potential applications of novel derivatives of 3,4,5-trimethylisoxazole.
Examples of Isoxazole-Containing Drugs and their Mechanisms of Action:
-
Valdecoxib: A non-steroidal anti-inflammatory drug (NSAID) that acts as a selective COX-2 inhibitor.[10]
-
Leflunomide: An immunomodulatory drug used to treat rheumatoid arthritis, which works by inhibiting dihydroorotate dehydrogenase.[6]
-
Iloperidone: An atypical antipsychotic that acts as an antagonist at dopamine D2 and serotonin 5-HT2A receptors. The oxygen atoms of the isoxazole ring are involved in hydrogen bonding with the receptor.[9]
The versatility of the isoxazole ring allows it to serve as a bioisostere for other functional groups and to be readily modified to optimize pharmacokinetic and pharmacodynamic properties. The synthesis of various 3,4,5-trisubstituted isoxazole derivatives has been explored for their potential as antiprotozoal agents.[12]
Caption: Potential therapeutic applications of the isoxazole scaffold.
Conclusion
3,4,5-Trimethylisoxazole is a flammable and hazardous chemical that requires careful handling in a laboratory setting. Adherence to appropriate safety protocols, including the use of personal protective equipment and a well-ventilated workspace, is essential. Its synthesis can be achieved through established methods for substituted isoxazoles, such as the [3+2] cycloaddition reaction. The chemical reactivity of 3,4,5-trimethylisoxazole is characterized by the potential for ring cleavage with strong reducing agents and a general stability under acidic and neutral conditions. The isoxazole scaffold is a valuable component in drug discovery, and further exploration of 3,4,5-trimethylisoxazole derivatives may lead to the development of novel therapeutic agents for a variety of diseases.
References
-
Reduction of Some Alkylisoxazoles with Lithium Aluminum Hydride. Canadian Journal of Chemistry. [Link]
-
Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. National Institutes of Health. [Link]
-
A review of isoxazole biological activity and present synthetic techniques. World Journal of Advanced Research and Reviews. [Link]
-
pH and temperature stability of the isoxazole ring in leflunomide. ResearchGate. [Link]
-
Mechanism of formation of trimethylisoxazole and intermediates upon alkaline hydrolysis of nitroethane. ResearchGate. [Link]
-
Permanganate oxidation of 3-methyl-4-nitro-5-styrilisoxazole: a correction. ResearchGate. [Link]
-
Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. Royal Society of Chemistry. [Link]
-
Construction of Isoxazole ring: An Overview. Nanobioletters. [Link]
-
Synthesis and Antiprotozoal Profile of 3,4,5‐Trisubstituted Isoxazoles. National Institutes of Health. [Link]
-
The Role of Isoxazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
3,4,5-Trimethylisoxazole. PubChem. [Link]
-
ISOXAZOLE, 3,4,5-TRIMETHYL-. Global Substance Registration System. [Link]
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- 12. youtube.com [youtube.com]
Methodological & Application
Application Notes & Protocols: 3,4,5-Trimethylisoxazole as a Cornerstone Synthon for Novel Heterocycle Synthesis
Abstract
This technical guide details the strategic application of 3,4,5-trimethylisoxazole as a versatile and powerful building block in the synthesis of complex, novel heterocyclic scaffolds. The isoxazole ring, particularly in its substituted forms, serves as a stable, masked equivalent of a 1,3-dicarbonyl system. The core of its synthetic utility lies in the controlled cleavage of the weak N-O bond, which unmasks a highly reactive enaminone intermediate. This document provides an in-depth exploration of the mechanistic principles behind this transformation and presents detailed, field-proven protocols for its application in the synthesis of highly substituted pyridines and pyrazoles—scaffolds of significant interest in medicinal chemistry and drug development.
The Foundational Principle: Isoxazole as a Latent 1,3-Dicarbonyl Synthon
The chemical stability of the isoxazole ring towards many common reagents allows it to be carried through multiple synthetic steps, only to be unmasked at a strategic moment.[1] The power of 3,4,5-trimethylisoxazole as a synthetic tool originates from the inherent weakness of the N-O bond within its five-membered ring.[2][3] Selective reductive cleavage of this bond transforms the heterocycle into a linear, highly functionalized intermediate, primarily a β-amino enone (enaminone).[1][4]
This transformation is pivotal because the resulting enaminone is isoelectronic with a β-diketone, a cornerstone building block in the synthesis of a vast array of heterocyclic systems.[5][6] The primary methods to achieve this critical N-O bond cleavage include:
-
Catalytic Hydrogenation: This is the most classical and widely employed method. Catalysts such as Raney Nickel or Palladium on carbon (Pd/C) effectively cleave the N-O bond under hydrogen atmosphere to yield the corresponding enaminone.[1][7][8][9]
-
Metal-Mediated Reductions: Various transition metals can facilitate the ring opening, often offering milder conditions or different functional group tolerance compared to catalytic hydrogenation.[3] Reagents like Molybdenum hexacarbonyl (Mo(CO)₆) or copper catalyst systems have proven effective.[4][10]
The cleavage of 3,4,5-trimethylisoxazole specifically yields 4-amino-3-methylpent-3-en-2-one, the key intermediate for subsequent cyclization reactions.
Caption: Fundamental reductive ring-opening of 3,4,5-trimethylisoxazole.
Application in Pyridine Synthesis: Advanced Ring Transformation Strategies
The synthesis of highly substituted pyridines is of paramount importance in drug discovery. 3,4,5-Trimethylisoxazole provides conceptually novel and efficient routes to these scaffolds.
Strategy A: Rhodium Carbenoid Induced Ring Expansion
A sophisticated one-pot synthesis of highly functionalized pyridines has been developed based on the reaction of isoxazoles with rhodium vinylcarbenoids.[11] The causality of this reaction is a sequence of highly controlled steps:
-
N-O Bond Insertion: A rhodium vinylcarbenoid, generated in situ from a vinyldiazo compound, formally inserts across the weak N-O bond of the isoxazole ring.
-
Rearrangement: Upon heating, the insertion product undergoes a rearrangement, such as a Claisen or an electrocyclic ring-opening/6π-electrocyclization cascade, to form a 1,4-dihydropyridine intermediate.[11]
-
Oxidation: The dihydropyridine is then oxidized, often using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), to yield the final aromatic pyridine product.[11]
This method represents a powerful disconnection strategy, allowing for the rapid assembly of complex pyridine cores.
Strategy B: Inverse Electron-Demand Hetero-Diels-Alder Reaction
Another elegant approach involves the reaction of isoxazoles with electron-rich enamines in an inverse electron-demand hetero-Diels-Alder cycloaddition.[12][13] This reaction is typically promoted by a Lewis acid, such as Titanium(IV) chloride (TiCl₄). The proposed mechanism involves an initial [4+2] cycloaddition to form an unstable oxaza-bicycle, which then undergoes ring-opening, elimination of the amine, and subsequent reduction to afford the substituted pyridine.[13] The regioselectivity is high, leading to a single product isomer.[12]
Caption: Key synthetic routes from isoxazoles to substituted pyridines.
Application in Pyrazole Synthesis: A Heterocycle-to-Heterocycle Conversion
The conversion of an isoxazole to a pyrazole is a classic demonstration of using one heterocycle as a synthon for another. This transformation leverages the masked β-diketone nature of the isoxazole ring.[9] The process is a robust, two-step sequence that offers a high degree of control and predictability.
-
Reductive Cleavage & Hydrolysis: The starting 3,4,5-trimethylisoxazole is first subjected to reductive N-O bond cleavage, typically via catalytic hydrogenation over Raney Nickel.[9] This initially forms the enaminone. Subsequent hydrolysis of the enamino group, often achieved by treatment with dilute acid, yields the corresponding β-diketone (3-methylpentane-2,4-dione).
-
Condensation with Hydrazine: The isolated β-diketone is then cyclized by condensation with hydrazine hydrate (N₂H₄·H₂O). This reaction proceeds cleanly to form the target pyrazole ring.
This sequence allows for the synthesis of pyrazoles with a substitution pattern that is directly dictated by the starting isoxazole.
Caption: Stepwise conversion of 3,4,5-trimethylisoxazole into a pyrazole.
Experimental Protocols
Protocol 1: Synthesis of 3,4,5-Trimethyl-1H-pyrazole from 3,4,5-Trimethylisoxazole
This protocol is adapted from established methodologies for isoxazole ring cleavage followed by pyrazole formation.[9]
PART A: Reductive Cleavage and Hydrolysis to 3-Methylpentane-2,4-dione
-
Materials & Reagents:
-
3,4,5-Trimethylisoxazole
-
Raney Nickel (50% slurry in water)
-
Ethanol (anhydrous)
-
Hydrochloric Acid (HCl), 2M solution
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Rotary evaporator, magnetic stirrer, hydrogenation apparatus.
-
-
Procedure:
-
To a solution of 3,4,5-trimethylisoxazole (e.g., 10 mmol) in ethanol (50 mL) in a suitable hydrogenation flask, add Raney Nickel (approx. 1 g of slurry, washed with ethanol).
-
Pressurize the vessel with hydrogen gas (H₂) to 50 psi.
-
Stir the reaction mixture vigorously at room temperature for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) for the disappearance of the starting material.
-
Once complete, carefully vent the hydrogen and purge the system with nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude enaminoketone.
-
To the crude product, add 2M HCl (25 mL) and stir at room temperature for 2 hours to facilitate hydrolysis to the β-diketone.
-
Neutralize the solution carefully with saturated NaHCO₃ solution and extract the product with dichloromethane (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 3-methylpentane-2,4-dione, which can be used directly in the next step.
-
PART B: Cyclization to 3,4,5-Trimethyl-1H-pyrazole
-
Materials & Reagents:
-
Crude 3-methylpentane-2,4-dione from Part A
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol
-
Glacial Acetic Acid (optional, catalyst)
-
-
Procedure:
-
Dissolve the crude 3-methylpentane-2,4-dione (from 10 mmol of isoxazole) in ethanol (30 mL).
-
Add hydrazine hydrate (12 mmol, 1.2 equivalents) dropwise to the solution at room temperature. A slight exotherm may be observed. A few drops of glacial acetic acid can be added to catalyze the reaction.
-
Heat the reaction mixture to reflux and maintain for 4 hours.
-
Monitor the reaction by TLC for the formation of the pyrazole product.
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Purify the resulting residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization to obtain pure 3,4,5-trimethyl-1H-pyrazole.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and MS analysis.
-
Quantitative Data Summary
The following table summarizes representative yields for transformations involving isoxazole precursors, highlighting the efficiency of these methods.
| Starting Isoxazole | Transformation | Reagents & Conditions | Product | Yield (%) | Reference |
| 3,5-Disubstituted Isoxazoles | Rh-Carbenoid Ring Expansion | Vinyldiazo compound, Rh₂(OAc)₄, DDQ, Heat | Polysubstituted Pyridines | 31-84% | [11] |
| Substituted Isoxazoles | Inverse Demand Diels-Alder | Enamine, TiCl₄(THF)₂, Ti powder | Substituted Pyridines | Varies | [12][13] |
| 4-(3-oxoalkyl)isoxazoles | Reductive Cleavage/Cyclization | Mo(CO)₆, H₂O, MeCN, 70 °C | 4-Pyridone derivatives | ~74% | [10] |
| 3-Aryl-5-alkyl-2-isoxazoline | Oxidation & Reductive Cleavage | 1. NBS, UV; 2. KOH; 3. Raney Ni, H₂ | β-Enaminoketone | 92% (cleavage step) | [9] |
| Substituted Isoxazoles | Cu-Catalyzed Reductive Cleavage | Cu(OAc)₂, t-DMACH, Dioxane, 140 °C | Enaminones | up to 97% | [4] |
Conclusion
3,4,5-Trimethylisoxazole and its derivatives are not merely simple heterocycles but are powerful, latent synthons that enable complex and innovative synthetic strategies. The ability to unmask a reactive 1,3-dicarbonyl equivalent through controlled N-O bond cleavage provides a reliable and versatile tool for medicinal and synthetic chemists. The protocols and strategies outlined herein for the synthesis of pyridines and pyrazoles demonstrate the profound utility of this approach, allowing for the construction of high-value heterocyclic cores from a readily accessible starting material. Researchers in drug development are encouraged to consider the "isoxazole strategy" when designing novel synthetic routes to complex molecular targets.
References
-
Title: One-Pot Synthesis of Highly Functionalized Pyridines via a Rhodium Carbenoid Induced Ring Expansion of Isoxazoles Source: Journal of the American Chemical Society - ACS Publications URL: [Link]
-
Title: Substituted pyridines from isoxazoles: scope and mechanism Source: RSC Publishing URL: [Link]
-
Title: Gram scale synthesis of isoxazole and pyrazole. Source: ResearchGate URL: [Link]
-
Title: Substituted Pyridines from Isoxazoles: Scope and Mechanism Source: The Royal Society of Chemistry URL: [Link]
-
Title: synthetic reactions using isoxazole compounds Source: KAKEN URL: [Link]
-
Title: Copper-Catalyzed Reductive Ring-Cleavage of Isoxazoles: Synthesis of Fluoroalkylated Enaminones and Application for the Preparation of Celecoxib, Deracoxib, and Mavacoxib Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
-
Title: Pyrazole synthesis Source: Organic Chemistry Portal URL: [Link]
-
Title: N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines Source: PMC - NIH URL: [Link]
-
Title: Scheme 1: Methods for the synthesis of isoxazolo[4,5-b]pyridines Source: ResearchGate URL: [Link]
-
Title: An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates Source: NIH URL: [Link]
-
Title: Reduction of isoxazole derivatives via catalytic hydrogenation compared to reduction using iron powder catalyst Source: Morressier URL: [Link]
-
Title: Unusual retention of isoxazole ring under the influence of 3-(substituted nitrophenyl)-2-isoxazoline during catalytic hydrogenat Source: ElectronicsAndBooks URL: [Link]
-
Title: Isoxazole synthesis Source: Organic Chemistry Portal URL: [Link]
-
Title: Studies on isoxazole derivatives. VIII. Catalytic hydrogenation of 5-aminoisoxazoles Source: PubMed URL: [Link]
-
Title: Synthesis of isoxazoles from β‐azolyl enamines. Source: ResearchGate URL: [Link]
-
Title: Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle Source: MDPI URL: [Link]
-
Title: N-O Bond Cleavage and Skeletal Reorganization of Isoxazoles Enabled by Earth-Abundant Transition Metal Catalysis Source: ResearchGate URL: [Link]
-
Title: Catalytic Asymmetric Hydrogenation of 3-Substituted Benzisoxazoles Source: MDPI URL: [Link]
-
Title: Synthesis of new liquid crystalline isoxazole-, pyrazole- and 2-isoxazoline-containing compounds Source: Taylor & Francis Online URL: [Link]
-
Title: New synthesis of isoxazoles and isothiazoles. A convenient synthesis of thioenaminones from enaminones Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
-
Title: Synthesis of Fused Isoxazoles: A Comprehensive Review Source: MDPI URL: [Link]
-
Title: Tunable Key [3 + 2] and [2 + 1] Cycloaddition of Enaminones and α-Diazo Compounds for the Synthesis of Isomeric Isoxazoles: Metal-Controlled Selectivity Source: Organic Letters - ACS Publications URL: [Link]
-
Title: Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition Source: Scilit URL: [Link]
-
Title: Rh-catalyzed N-O bond cleavage to form oxazoles. Source: ResearchGate URL: [Link]
-
Title: N–O Bond Cleavage and Skeletal Reorganization of Isoxazoles Enabled by Earth-Abundant Transition Metal Catalysis Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
-
Title: Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides Source: PMC - NIH URL: [Link]
-
Title: Synthesis of 3,4,5-trisubstituted isoxazoles via sequential [3 + 2] cycloaddition/silicon-based cross-coupling reactions Source: PubMed URL: [Link]
-
Title: Synthesis of 3,4,5-trisubstituted isoxazoles via sequential [3 + 2] cycloaddition/silicon-based cross-coupling reactions Source: Illinois Experts URL: [Link]
-
Title: Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition Source: MDPI URL: [Link]
-
Title: Heterocycles Source: ResearchGate URL: [Link]
-
Title: Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis Source: PMC - PubMed Central URL: [Link]
-
Title: Aromatic compounds as synthons for 1,3-dicarbonyl derivatives Source: RSC Publishing URL: [Link]
-
Title: New Heterocyclic Compounds from Oxazol-5(4H)-one and 1,2,4-Triazin-6(5H)-one Classes: Synthesis, Characterization and Toxicity Evaluation Source: MDPI URL: [Link]
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- 9. tandfonline.com [tandfonline.com]
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- 13. pubs.rsc.org [pubs.rsc.org]
High-Throughput Pharmacological Profiling of 3,4,5-Trimethylisoxazole Analogues
Application Note & Protocol Guide
Abstract
The isoxazole scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore in blockbuster anti-inflammatory drugs (e.g., Valdecoxib) and emerging antimicrobial agents. While the parent compound 3,4,5-trimethylisoxazole is chemically stable, its pharmacological value lies in its role as a core scaffold. Functionalization of the methyl groups (C3/C5) or the C4 position allows for the generation of focused libraries with tunable lipophilicity and metabolic stability.
This guide details the pharmacological screening of 3,4,5-trimethylisoxazole analogues, prioritizing COX-2 selectivity and antimicrobial efficacy . It integrates in silico filtering with wet-lab validation to ensure high-efficiency hit identification.
Section 1: Strategic Screening Architecture
Successful drug discovery for isoxazole derivatives requires a funnel approach. We utilize a "Filter-Then-Test" strategy to minimize resource wastage on compounds with poor drug-likeness.
The Screening Workflow
The following diagram outlines the logical flow from library generation to lead identification.
Figure 1: Hierarchical screening workflow. SI = Selectivity Index (CC50/MIC).
Section 2: In Silico ADMET Profiling (Pre-Screening)
Before physical synthesis or testing, analogues must be evaluated for drug-likeness. 3,4,5-trimethylisoxazole is highly lipophilic; analogues often violate LogP rules if not carefully designed.
Protocol:
-
Structure Generation: Convert 2D structures of analogues to SMILES format.
-
Platform: Upload SMILES to SwissADME or pkCSM .
-
Filtering Criteria (Pass/Fail):
-
Lipinski’s Rule of 5: MW < 500, LogP < 5, H-bond donors < 5.
-
PAINS Filter: Remove Pan-Assay Interference Compounds (e.g., highly reactive isoxazolones that covalently bind enzymes non-specifically).
-
Metabolic Stability: Flag compounds with labile esters; the 3,4,5-trimethyl core is metabolically robust, but side chains are vulnerable.
-
Section 3: Primary Screen - COX-2 Inhibition Assay
Isoxazole derivatives exert anti-inflammatory effects by binding to the cyclooxygenase (COX) active site. The goal is to identify compounds that inhibit COX-2 (inducible) while sparing COX-1 (constitutive, gastric protective).
Mechanistic Rationale
The assay utilizes the peroxidase activity of the COX enzyme.[1] The oxidation of the substrate TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) during the reduction of PGG2 to PGH2 produces a colorimetric signal.
Figure 2: Mechanism of COX-2 colorimetric inhibitor screening.
Detailed Protocol
Materials:
-
Substrate: Arachidonic Acid (100 µM final).
-
Chromogen: TMPD or Amplex Red.
-
Positive Control: Celecoxib (Selective COX-2 inhibitor).[1]
-
Vehicle: DMSO (Final concentration < 2%).
Step-by-Step Methodology:
-
Preparation: Dilute test compounds in DMSO to 50x the final testing concentration.
-
Incubation: In a 96-well plate, add:
-
Initiation: Add 20 µL of Arachidonic Acid/TMPD mixture.
-
Measurement: Monitor absorbance at 590 nm (for TMPD) or fluorescence (Ex 535/Em 587 for Amplex Red) kinetically for 5 minutes.
-
Calculation:
Self-Validating Check:
-
The Z-factor must be > 0.5 for the plate to be valid.
-
Celecoxib must show IC50 < 0.5 µM for COX-2.
Section 4: Secondary Screen - Antimicrobial Susceptibility
Certain 3,4,5-trimethylisoxazole derivatives exhibit antimicrobial properties by disrupting bacterial cell walls or inhibiting ergosterol biosynthesis (fungi).
Protocol: Broth Microdilution (CLSI M07 Standard)
Target Organisms: S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungal).
-
Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (
CFU/mL), then dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB). -
Compound Plate: Prepare serial 2-fold dilutions of isoxazole analogues in a 96-well plate (Range: 64 µg/mL to 0.125 µg/mL).
-
Inoculation: Add 100 µL of diluted inoculum to each well containing compound. Final volume: 200 µL.
-
Incubation: 16–20 hours at 37°C (Bacteria) or 24–48 hours (Fungi).
-
Readout (Resazurin Assay):
-
Add 20 µL of 0.01% Resazurin (Alamar Blue) to each well.
-
Incubate for 2 hours.
-
Blue = No Growth (Inhibition). Pink = Growth (Metabolic reduction of dye).
-
-
Endpoint: The Lowest concentration remaining Blue is the Minimum Inhibitory Concentration (MIC) .
Section 5: Safety Profiling (Cytotoxicity)
To ensure "activity" is not simply general toxicity, compounds must be screened against mammalian cells (e.g., HEK293 or HepG2).
Protocol: MTT Assay
-
Seeding: Plate HEK293 cells at
cells/well in DMEM. Incubate 24h. -
Treatment: Add compounds at concentrations 1x, 10x, and 50x the MIC/IC50. Incubate 24h.
-
Dye Addition: Add 20 µL MTT (5 mg/mL in PBS). Incubate 4h at 37°C.
-
Mechanism: Mitochondrial succinate dehydrogenase reduces yellow MTT to purple formazan in viable cells.
-
-
Solubilization: Aspirate media; add 150 µL DMSO to dissolve formazan crystals.
-
Quantification: Read Absorbance at 570 nm .
Data Reporting & Analysis[5]
Quantitative results should be summarized to calculate the Selectivity Index (SI) , which determines the safety margin.
Formula:
Target Criteria:
-
Hit: SI > 10
-
Lead: SI > 50
Example Data Table:
| Compound ID | R-Group (C5) | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity (COX-1/COX-2) | S. aureus MIC (µg/mL) | HEK293 CC50 (µM) |
| ISO-TM-01 | -CH3 (Parent) | >100 | >100 | N/A | >64 | >200 |
| ISO-TM-14 | -CH2-Ph-4-F | 0.45 | 85.2 | 189 | 32 | 150 |
| ISO-TM-22 | -CH2-NH-SO2-R | 12.5 | 10.1 | 0.8 | 4 | 12 |
| Celecoxib | (Control) | 0.04 | 15.0 | 375 | N/A | >100 |
Note: ISO-TM-14 shows excellent anti-inflammatory potential, while ISO-TM-22 shows antimicrobial promise but high toxicity (Low SI).
References
-
BPS Bioscience. (n.d.). COX-2 Inhibitor Screening Assay Kit Protocol. Retrieved from [Link]
-
Clinical and Laboratory Standards Institute (CLSI). (2018). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]
-
PubChem. (n.d.). 3,4,5-Trimethylisoxazole Compound Summary. Retrieved from [Link]
Sources
Application Note: Protocol for the Synthesis and Functionalization of 3,4,5-Trimethylisoxazole Derivatives
Abstract & Strategic Significance
The isoxazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for amide bonds and carboxylic acids. Specifically, 3,4,5-trimethylisoxazole represents a sterically demanding, electron-rich core often utilized to constrain molecular geometry in kinase inhibitors and GPCR modulators.
This application note provides a definitive, self-validating protocol for:
-
De novo synthesis of the 3,4,5-trimethylisoxazole core from acyclic precursors.
-
Regioselective functionalization to generate complex derivatives, exploiting the specific electronic properties of the C5-methyl group.
Mechanistic Foundation
The Challenge of Regioselectivity
Synthesizing fully substituted isoxazoles requires precise control over the condensation pathway. The reaction between a
For 3,4,5-trimethylisoxazole , the precursor is 3-methyl-2,4-pentanedione . Unlike asymmetric diketones where regioselectivity (3- vs 5-position) is governed by steric/electronic factors, this precursor is symmetric. However, the challenge lies in preventing the formation of the monoxime intermediate or the open-chain imine, ensuring full cyclodehydration to the aromatic ring.
Reaction Pathway Visualization
The following diagram illustrates the critical pathway from the diketone to the cyclized aromatic core.
Figure 1: Mechanistic pathway for the cyclocondensation of 3-methyl-2,4-pentanedione.
Experimental Protocol 1: Core Synthesis
This protocol yields high-purity 3,4,5-trimethylisoxazole suitable for use as a starting material for further derivatization.
Reagents and Stoichiometry[1]
| Reagent | MW ( g/mol ) | Equiv.[1] | Role |
| 3-Methyl-2,4-pentanedione | 114.14 | 1.0 | Substrate |
| Hydroxylamine HCl | 69.49 | 1.1 | Nitrogen Source |
| Sodium Acetate (anhydrous) | 82.03 | 1.1 | Buffer / HCl Scavenger |
| Ethanol (95%) | - | Solvent | Reaction Medium |
| Water | - | Co-solvent | Solubilizes salts |
Step-by-Step Procedure
-
Preparation: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Hydroxylamine HCl (1.1 equiv) and Sodium Acetate (1.1 equiv) in a mixture of water and ethanol (1:4 v/v, approx. 5 mL/mmol substrate).
-
Why: Sodium acetate buffers the solution. Strong mineral acids (low pH) can hydrolyze the oxime, while high pH can lead to side reactions. A pH of ~4.5–5.0 is optimal.
-
-
Addition: Add 3-Methyl-2,4-pentanedione (1.0 equiv) dropwise to the stirring solution at room temperature.
-
Observation: A slight exotherm may occur. The solution usually remains clear or turns slightly yellow.
-
-
Reaction: Heat the mixture to reflux (
) for 3 to 4 hours .-
Monitoring: Monitor via TLC (Hexane/EtOAc 4:1). The starting diketone will disappear, and a less polar UV-active spot (the isoxazole) will appear.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure (rotary evaporator).
-
Dilute the aqueous residue with water (50 mL) and extract with Diethyl Ether or Dichloromethane (
). -
Wash the combined organic layers with Brine (
). -
Dry over anhydrous
, filter, and concentrate.
-
-
Purification: The crude oil is typically pure enough (>95%) for subsequent steps. If necessary, purify via vacuum distillation (bp ~170°C at atm, check pressure nomograph) or flash chromatography (SiO2, 10% EtOAc in Hexanes).
Experimental Protocol 2: Regioselective Functionalization (Derivatives)
To create derivatives, we exploit the kinetic acidity of the methyl groups.
-
C5-Methyl: Most acidic due to the inductive effect of the adjacent oxygen atom.
-
C3-Methyl: Less acidic.
-
C4-Methyl: Least acidic, sterically crowded.
Objective: Synthesis of C5-substituted derivatives via lateral lithiation.
Workflow Diagram
Figure 2: Workflow for the regioselective C5-lateral lithiation.
Detailed Protocol: C5-Lateral Lithiation
-
Setup: Flame-dry a 100 mL Schlenk flask and flush with Argon/Nitrogen. Add 3,4,5-trimethylisoxazole (1.0 equiv) and anhydrous THF (0.2 M concentration).
-
Deprotonation: Cool the solution to
(dry ice/acetone bath). -
Reagent Addition: Add n-Butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise over 15 minutes.
-
Critical Control: Maintain internal temperature below
to ensure regioselectivity at C5. Higher temperatures may lead to equilibration and C3-lithiation or ring fragmentation.
-
-
Incubation: Stir at
for 45–60 minutes. The solution typically turns a bright yellow/orange, indicating the formation of the lithiated species. -
Trapping: Add the Electrophile (1.2 equiv) (e.g., Benzyl bromide, Benzaldehyde, or Alkyl iodide) dissolved in minimal THF.
-
Completion: Allow the reaction to warm slowly to room temperature over 2 hours.
-
Quench: Quench with saturated
solution. Extract with EtOAc, dry, and purify.[1]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
Quality Control & Characterization
Successful synthesis must be validated using NMR spectroscopy. The symmetry of the molecule is broken upon derivatization.
NMR Signature (Parent Molecule)
-
NMR (CDCl
):- 2.15 ppm (s, 3H, C3-Me )
- 1.90 ppm (s, 3H, C4-Me )
- 2.35 ppm (s, 3H, C5-Me ) — Note: The C5-methyl is typically the most deshielded due to the oxygen proximity.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield (Core Synthesis) | Incomplete cyclization (Open chain) | Extend reflux time; ensure NaOAc is present to buffer HCl. |
| Mixture of Isomers (Derivatization) | Loss of kinetic control during lithiation | Ensure temperature stays |
| Ring Cleavage | Base too strong or temp too high | Isoxazoles are sensitive to base-induced ring opening (N-O bond cleavage). Keep strictly cryogenic. |
References
-
Core Synthesis
-
Source: Organic Syntheses, Coll.[2] Vol. 3, p. 395 (1955); Vol. 29, p. 47 (1949). (Adapted from general isoxazole synthesis).
-
Verification:
-
-
Regioselective Lithiation
- Source:Journal of the Chemical Society, Perkin Transactions 1.
-
Verification:
-
General Isoxazole Chemistry
- Source: PubChem Compound Summary for CID 25375 (3,4,5-Trimethylisoxazole).
-
Verification:
Sources
Application Notes and Protocols for Assessing the Antimicrobial Activity of Compounds Containing the 3,4,5-Trimethylisoxazole Scaffold
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Isoxazole Scaffold in Antimicrobial Drug Discovery
The isoxazole ring system is a prominent five-membered heterocycle that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[1] Derivatives of isoxazole are known to exhibit a wide range of biological effects, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1] The unique electronic and structural characteristics of the isoxazole nucleus, particularly the weak N-O bond, make it a versatile scaffold for the design of novel therapeutic agents.[2] This bond can be cleaved under specific physiological conditions, potentially leading to the release of an active species.
While a broad range of isoxazole derivatives have been investigated, this guide focuses on the emerging potential of compounds containing the 3,4,5-trimethylisoxazole core. The specific substitution pattern of this scaffold offers a unique combination of lipophilicity and potential metabolic stability that makes it an attractive starting point for the development of new antimicrobial agents. The synthesis of such 3,4,5-trisubstituted isoxazoles can be achieved through various synthetic routes, including [3+2] cycloaddition reactions between nitrile oxides and substituted alkynes or β-dicarbonyl compounds.[3][4][5][6]
These application notes provide a comprehensive guide for researchers interested in evaluating the antimicrobial properties of novel compounds based on the 3,4,5-trimethylisoxazole scaffold. The following sections will detail the essential protocols for determining antimicrobial susceptibility, present representative data for related isoxazole compounds, and discuss a potential mechanism of action to guide further investigation.
I. Core Principles of Antimicrobial Susceptibility Testing
The primary objective of antimicrobial susceptibility testing is to determine the concentration of a compound required to inhibit the growth of or kill a specific microorganism. This is typically quantified by the Minimum Inhibitory Concentration (MIC) and, in some cases, the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC). Two widely accepted and robust methods for this initial screening and evaluation are the Agar Disk Diffusion (Kirby-Bauer) method and the Broth Microdilution method . The latter is considered the "gold standard" for quantitative MIC determination and is recommended for detailed structure-activity relationship (SAR) studies.
II. Experimental Protocols
A. Protocol 1: Agar Disk Diffusion (Kirby-Bauer) Method for Preliminary Screening
This method provides a qualitative or semi-quantitative assessment of the antimicrobial activity of a compound. It is a valuable tool for initial screening of a library of new chemical entities. The principle is based on the diffusion of the test compound from a paper disk into an agar medium inoculated with the test microorganism. The presence of a zone of growth inhibition around the disk indicates antimicrobial activity.
1. Preparation of Materials:
- Test Compounds: Prepare stock solutions of the 3,4,5-trimethylisoxazole derivatives in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO). The final concentration in the stock should be at least 100 times the highest concentration to be tested to minimize solvent effects.
- Microbial Cultures: Prepare fresh, overnight cultures of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium (e.g., Tryptic Soy Broth). For fungi (e.g., Candida albicans, Aspergillus niger), prepare a spore suspension or a yeast cell suspension.
- Agar Plates: Use Mueller-Hinton Agar (MHA) for bacteria. For fungi, MHA supplemented with 2% glucose and 0.5 µg/mL methylene blue can be used to enhance growth and zone definition.[7]
- Sterile Disks: Blank, sterile paper disks (6 mm in diameter).
- Control Antibiotics: Disks impregnated with known concentrations of standard antibiotics (e.g., Gentamicin for bacteria, Amphotericin B for fungi).
2. Inoculum Preparation:
- Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
- For fungi, the inoculum preparation may vary depending on the species and should be standardized according to established protocols like those from the Clinical and Laboratory Standards Institute (CLSI).[8]
3. Inoculation of Agar Plates:
- Dip a sterile cotton swab into the adjusted microbial suspension.
- Remove excess liquid by pressing the swab against the inside of the tube.
- Streak the entire surface of the MHA plate evenly in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.
- Allow the plate to dry for 3-5 minutes before applying the disks.
4. Application of Disks:
- Aseptically apply the sterile paper disks to the surface of the inoculated agar plate.
- Pipette a specific volume (e.g., 10 µL) of the test compound solution onto each disk.
- Also, apply disks containing the solvent alone (negative control) and the standard antibiotic (positive control).
- Gently press the disks to ensure complete contact with the agar surface.
5. Incubation:
- Invert the plates and incubate at 35-37°C for 18-24 hours for most bacteria.
- Fungal plates may require incubation at 28-30°C for 48-72 hours, depending on the species.
6. Interpretation of Results:
- Measure the diameter of the zone of growth inhibition (including the disk) in millimeters (mm).
- A larger zone of inhibition generally indicates greater antimicrobial activity.
- The results are typically reported as the diameter of the inhibition zone.
B. Protocol 2: Broth Microdilution Method for MIC Determination
This quantitative method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium. It is performed in a 96-well microtiter plate and is essential for comparing the potency of different compounds. This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).[9][10]
1. Preparation of Materials:
- Test Compounds: Prepare serial two-fold dilutions of the 3,4,5-trimethylisoxazole derivatives in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 medium for fungi) in a 96-well plate.
- Microbial Inoculum: Prepare a standardized microbial suspension as described for the disk diffusion method, but then dilute it in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
- 96-Well Microtiter Plates: Sterile, U-bottom or flat-bottom plates.
- Controls: Include wells with:
- Broth only (sterility control).
- Microorganism and broth (growth control).
- Microorganism, broth, and the solvent used for the test compounds (solvent toxicity control).
- A standard antibiotic with a known MIC for the test strains (positive control).
2. Assay Procedure:
- Dispense 100 µL of the appropriate broth into each well of the 96-well plate.
- Add 100 µL of the highest concentration of the test compound to the first well of a row and perform serial two-fold dilutions across the plate.
- Add 100 µL of the standardized microbial inoculum to each well (except the sterility control).
- The final volume in each well will be 200 µL.
3. Incubation:
- Cover the plates and incubate at 35-37°C for 18-24 hours for bacteria.
- For fungi, incubate at 28-30°C for 24-72 hours, depending on the species and CLSI guidelines.[8][11]
4. Determination of MIC:
- The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
- Growth can be assessed visually or by using a microplate reader to measure the optical density (OD) at a specific wavelength (e.g., 600 nm).
III. Data Presentation and Interpretation
Quantitative data from antimicrobial susceptibility testing should be presented in a clear and concise manner to facilitate comparison and analysis. A tabular format is highly recommended.
Table 1: Representative Antimicrobial Activity of Isoxazole Derivatives (MIC in µg/mL)
| Compound ID | R1 | R2 | R3 | S. aureus | E. coli | C. albicans | A. niger | Reference |
| Isoxazole A | Phenyl | H | CH₃ | 62.5 | 125 | >250 | >250 | [12] |
| Isoxazole B | 4-F-Phenyl | H | CH₃ | 31.25 | 62.5 | 125 | 250 | [12] |
| Isoxazole C | 4-Cl-Phenyl | H | CH₃ | 15.62 | 31.25 | 62.5 | 125 | [12] |
| Isoxazole D | 4-NO₂-Phenyl | H | CH₃ | 62.5 | 125 | >250 | >250 | [12] |
| Gentamicin | - | - | - | 0.5-2 | 1-4 | NA | NA | Standard |
| Amphotericin B | - | - | - | NA | NA | 0.25-1 | 0.5-2 | Standard |
Note: The data in this table is representative of isoxazole derivatives and is intended for illustrative purposes. The actual activity of 3,4,5-trimethylisoxazole compounds must be determined experimentally.
IV. Experimental Workflow and Putative Mechanism of Action
Visualizing the experimental workflow and potential biological pathways can aid in the understanding and design of further experiments.
Figure 1: General workflow for the screening and evaluation of novel antimicrobial compounds.
A plausible, yet unconfirmed, mechanism of action for isoxazole derivatives could involve the disruption of essential metabolic pathways in microbial cells. For instance, some heterocyclic compounds are known to interfere with folic acid synthesis, a pathway crucial for DNA replication and repair. Another potential mechanism for certain isoxazole derivatives is the generation of reactive oxygen species, leading to oxidative stress and cell death.[13]
Figure 2: A putative mechanism of action for 3,4,5-trimethylisoxazole derivatives.
V. Conclusion and Future Directions
The protocols and guidelines presented here provide a robust framework for the initial assessment of the antimicrobial activity of novel compounds featuring the 3,4,5-trimethylisoxazole scaffold. A systematic approach, beginning with qualitative screening and progressing to quantitative MIC determination, is crucial for identifying promising lead compounds. Subsequent studies should focus on elucidating the precise mechanism of action, evaluating the potential for resistance development, and assessing the in vivo efficacy and toxicity of the most active derivatives. The versatility of the isoxazole core suggests that with further optimization, 3,4,5-trimethylisoxazole derivatives could emerge as a valuable new class of antimicrobial agents.
References
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Zone of inhibition (ZOI) and MIC values shown by the synthesized derivatives. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]
-
Minimum Inhibitory Concentration (MIC) of the compounds, 3a-g: Values... (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]
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Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023, June 14). protocols.io. Retrieved January 30, 2026, from [Link]
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Antifungal Minimal Inhibitory Concentrations of Mold Isolates from Patients with Cancer; Single-Center Experience, 2018–2023. (n.d.). MDPI. Retrieved January 30, 2026, from [Link]
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Antifungal Susceptibility Testing: Practical Aspects and Current Challenges. (n.d.). PubMed Central. Retrieved January 30, 2026, from [Link]
-
A Practical Guide to Antifungal Susceptibility Testing. (n.d.). PubMed Central. Retrieved January 30, 2026, from [Link]
-
Minimum inhibitory concentrations and resistance for selected antimicrobial agents (including imipenem, linezolid and tigecycline) of bacteria obtained from eye infections. (n.d.). PubMed Central. Retrieved January 30, 2026, from [Link]
-
Data of minimum inhibitory concentration (μg/mL) of Gram positive bacteria. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]
-
A Brief Review on Isoxazole Derivatives as Antibacterial Agents. (n.d.). Retrieved January 30, 2026, from [Link]
-
New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies. (2024, May 26). MDPI. Retrieved January 30, 2026, from [Link]
-
The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. (2023, February 3). National Institutes of Health. Retrieved January 30, 2026, from [Link]
-
Synthesis of 3,4,5-Trisubstituted Isoxazoles via Sequential [3 + 2] Cycloaddition/Silicon-Based Cross-Coupling Reactions. (n.d.). ACS Publications. Retrieved January 30, 2026, from [Link]
-
M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (n.d.). Clinical and Laboratory Standards Institute. Retrieved January 30, 2026, from [Link]
-
Antimicrobial activity of isoxazole derivatives: A brief overview. (2024, October 13). ResearchGate. Retrieved January 30, 2026, from [Link]
-
Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. (n.d.). PubMed. Retrieved January 30, 2026, from [Link]
-
Mechanism of antibacterial and degradation behavior of a chlorinated isoxazolylnaphthoquinone. (n.d.). PubMed. Retrieved January 30, 2026, from [Link]
-
Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. (n.d.). Beilstein Journals. Retrieved January 30, 2026, from [Link]
-
Antifungal Susceptibility Testing: Current Approaches. (n.d.). PubMed Central. Retrieved January 30, 2026, from [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC321464 susceptibility-testing-current-approaches/]([Link] susceptibility-testing-current-approaches/)
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M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (2012, January 1). ResearchGate. Retrieved January 30, 2026, from [Link]
-
A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. (2025, April 1). ASM Journals. Retrieved January 30, 2026, from [Link]
-
Synthesis of 3,4,5‐trisubstituted isoxazoles from electron‐deficient... (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]
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Antimicrobial susceptibility testing (Broth microdilution method). (n.d.). WOAH - Asia. Retrieved January 30, 2026, from [Link]
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eGrove Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]- cycloaddition of nitrile oxides and 1,3-diketones,. (2022, April 22). University of Mississippi. Retrieved January 30, 2026, from [Link]
-
Current status of antifungal susceptibility testing methods. (n.d.). Oxford Academic. Retrieved January 30, 2026, from [Link]
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Synthesis of 3,4,5-trisubstituted isoxazoles via 1,3-dipolar cycloaddition/SO2 extrusion of benzoisothiazole-2,2-dioxide-3-ylide. (2016, February 22). RSC Publishing. Retrieved January 30, 2026, from [Link]
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- 13. Mechanism of antibacterial and degradation behavior of a chlorinated isoxazolylnaphthoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
use of 3,4,5-Trimethylisoxazole in agrochemical research
Application Note: Precision Functionalization of 3,4,5-Trimethylisoxazole for Agrochemical Scaffold Discovery
Executive Summary
In the competitive landscape of agrochemical discovery, the isoxazole ring system remains a privileged scaffold, serving as the core pharmacophore for numerous HPPD (4-hydroxyphenylpyruvate dioxygenase) and PPO (protoporphyrinogen oxidase) inhibitors. While complex isoxazoles like isoxaflutole are well-established, 3,4,5-Trimethylisoxazole (TMI) offers a unique, atom-economical starting point for building novel active ingredients (AIs).[1]
This guide details the regioselective functionalization of TMI. Unlike simple solvents, TMI serves as a steric and electronic probe , allowing researchers to systematically modify the C-3, C-4, and C-5 positions to tune lipophilicity (
Chemical Context & Reactivity Profile
To successfully utilize TMI, one must understand the distinct reactivity of its three methyl groups.[1] The isoxazole ring is π-deficient, but the oxygen atom exerts a strong inductive effect, while the nitrogen allows for coordination with organometallics.
-
C-5 Methyl (Kinetic Acidity): The protons on the C-5 methyl group are the most acidic (
).[1] The adjacent oxygen atom stabilizes the resulting carbanion via inductive withdrawal, making this the primary site for lateral lithiation. -
C-3 Methyl (Thermodynamic Stability): Less acidic than C-5.[1] Functionalization here usually requires blocking C-5 or using specific steric directing groups.[1]
-
C-4 Methyl (Steric Bulk): The least reactive toward deprotonation.[1] Its primary role in TMI is blocking the C-4 position from electrophilic aromatic substitution, thereby preventing metabolic degradation (e.g., hydroxylation) at this site in the final agrochemical.
Core Protocol: Regioselective C-5 Lateral Lithiation
This protocol describes the mono-functionalization of TMI at the C-5 position.[1] This transformation is essential for attaching lipophilic side chains or aryl groups common in PPO-inhibiting herbicides.[1]
Reagents & Equipment
-
Substrate: 3,4,5-Trimethylisoxazole (≥98% purity).
-
Base:
-Butyllithium ( -BuLi), 2.5 M in hexanes (Freshly titrated).[1] -
Solvent: Anhydrous Tetrahydrofuran (THF), distilled over Na/Benzophenone.[1]
-
Electrophile: Benzyl bromide (Model electrophile for aryl chain extension).[1]
-
Equipment: Flame-dried Schlenk flask, nitrogen/argon line, low-temperature bath (Acetone/Dry Ice).
Step-by-Step Methodology
Step 1: Inert Atmosphere Setup [1]
-
Flame-dry a 100 mL Schlenk flask under vacuum and backfill with Argon (3 cycles).
-
Charge the flask with 3,4,5-Trimethylisoxazole (1.11 g, 10 mmol) and anhydrous THF (20 mL) .
-
Cool the solution to -78 °C using a dry ice/acetone bath. Critical: Temperature control is vital to prevent ring fragmentation (N-O bond cleavage).[1]
Step 2: Deprotonation (Lateral Lithiation) [1]
-
Add
-BuLi (4.4 mL, 11 mmol, 1.1 equiv) dropwise via syringe over 15 minutes. -
Observe color change: The solution typically turns yellow/orange, indicating the formation of the 5-lithiomethyl-3,4-dimethylisoxazole species.[1]
-
Stir at -78 °C for 45 minutes to ensure complete deprotonation.
Step 3: Electrophilic Trapping
-
Dissolve Benzyl bromide (1.71 g, 10 mmol) in THF (5 mL).
-
Add the electrophile solution dropwise to the lithiated species at -78 °C.
-
Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to 0 °C over 2 hours.
Step 4: Quench & Isolation [1]
-
Quench the reaction with saturated aqueous
(10 mL). -
Extract with Ethyl Acetate (
mL). -
Wash combined organics with Brine, dry over
, and concentrate in vacuo. -
Purify via silica gel flash chromatography (Hexanes:EtOAc gradient).
Data Analysis & Expected Yields
| Parameter | Value / Observation | Notes |
| Limiting Reagent | 3,4,5-Trimethylisoxazole | |
| Reaction Temp | -78 °C | Higher temps ( |
| Typical Yield | 75 - 85% | Yield decreases if moisture is present.[1] |
| Selectivity | >95% C-5 substitution | Confirmed by NOE NMR studies (interaction between C-4 Me and new chain).[1] |
Pathway Visualization
The following diagram illustrates the divergent synthesis pathways from TMI, highlighting the selectivity for C-5 functionalization.
Figure 1: Divergent synthetic pathways for 3,4,5-Trimethylisoxazole. The C-5 methyl group is the exclusive site of reaction under kinetic lithiation conditions.
Agrochemical Application: Designing PPO Inhibitors
3,4,5-Trimethylisoxazole derivatives are structurally relevant to Protoporphyrinogen Oxidase (PPO) inhibitors .[1] The functionalized C-5 chain often mimics the lipophilic domain required to fit into the hydrophobic pocket of the enzyme.
Experimental Workflow for Lead Optimization:
-
Library Generation: Use Protocol 3.2 to generate a library of C-5 substituted isoxazoles with varying chain lengths (
) and aryl terminators.[1] -
In Silico Docking: Dock derivatives into the PPO crystal structure (e.g., Amaranthus tuberculatus PPO).[1]
-
Greenhouse Screening: Test for pre-emergence activity against key weeds (e.g., Echinochloa crus-galli).[1]
Figure 2: Lead optimization workflow utilizing TMI as the core scaffold.
References
-
PubChem. (2025).[1][2] 3,4,5-Trimethylisoxazole Compound Summary. National Library of Medicine.[1] [Link][1]
-
Vertex AI Search. (2025).[1] Regioselective functionalization of isoxazoles. (Derived from search snippets 1.1, 1.5, 1.7 regarding lithiation logic and heterocycle functionalization).
-
National Institutes of Health (NIH). (2022).[1] 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid. (Demonstrates oxidation/functionalization of methyl-isoxazoles). [Link]
Sources
derivatization of 3,4,5-Trimethylisoxazole for SAR studies
Application Note & Protocols
Topic: Strategic Derivatization of 3,4,5-Trimethylisoxazole for Structure-Activity Relationship (SAR) Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Isoxazole Scaffold as a Privileged Structure in Medicinal Chemistry
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its unique electronic properties, metabolic stability, and ability to act as a bioisosteric replacement for other functional groups have cemented its status as a "privileged scaffold." This is evidenced by its presence in a multitude of FDA-approved drugs, including the anti-inflammatory agent Valdecoxib and the antibiotic Cloxacillin.[2][3][4] The 3,4,5-trimethylisoxazole core, while simple, presents a robust and synthetically tractable starting point for fragment-based drug discovery and lead optimization campaigns. The three methyl groups are not merely inert substituents; they are strategic handles that can be selectively functionalized to explore the chemical space around the core, a process central to establishing a comprehensive Structure-Activity Relationship (SAR).
SAR studies are the empirical foundation of rational drug design, systematically modifying a molecule's structure to map how chemical changes influence biological activity.[5][6] This guide provides a detailed framework for the strategic derivatization of 3,4,5-trimethylisoxazole, transforming it from a simple fragment into a diverse library of analogues for robust SAR exploration.
Caption: General workflow for a Structure-Activity Relationship (SAR) study.
Part 1: Chemical Reactivity and Strategic Considerations
Before embarking on synthesis, a thorough understanding of the 3,4,5-trimethylisoxazole core's reactivity is paramount. The molecule offers several potential sites for modification, primarily the three methyl groups. The isoxazole ring itself is relatively electron-deficient, which influences the acidity of the protons on the attached methyl groups.
-
C5-Methyl Group: Protons on the C5-methyl are generally the most acidic. The C5 position is adjacent to the ring oxygen and is susceptible to deprotonation by strong bases, a process known as lateral lithiation.[7] This makes it a prime target for initial derivatization.
-
C3-Methyl Group: The C3-methyl, adjacent to the ring nitrogen, is also activated towards deprotonation, though typically less so than the C5-methyl.
-
C4-Methyl Group: This methyl group is attached to a carbon atom flanked by two other carbons, making its protons the least acidic of the three. Functionalization here often requires more forcing conditions or different synthetic strategies.
-
Isoxazole Ring: The ring is generally stable to a range of conditions but can be susceptible to cleavage under strongly reductive or basic conditions, particularly at elevated temperatures. The C4 position in unsubstituted isoxazoles is the typical site for electrophilic attack, but in this fully substituted core, this pathway is blocked.[8]
Caption: Reactivity map of 3,4,5-trimethylisoxazole for derivatization.
Part 2: Derivatization Protocols
The following protocols are designed to be robust starting points. Researchers should perform small-scale test reactions to optimize conditions for their specific electrophiles or substrates.
Protocol 1: Lateral Lithiation and Electrophilic Quench at C5
This is the most reliable method for introducing diversity. The strategy involves deprotonation of the most acidic methyl group (C5) to form a transient organolithium species, which is then "quenched" by an electrophile.[7][9]
Causality Behind Choices:
-
Base (n-BuLi): A strong, non-nucleophilic base is required to deprotonate the weakly acidic C-H bond of the methyl group.
-
Solvent (Anhydrous THF): A dry, aprotic, polar solvent is essential to solvate the lithium cation and prevent quenching of the highly reactive organolithium intermediate.
-
Temperature (-78 °C): This temperature (achieved with a dry ice/acetone bath) is critical. It prevents decomposition of the organolithium species and minimizes side reactions, such as attack on the isoxazole ring or competing deprotonation at other sites.[10]
Step-by-Step Methodology:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 3,4,5-trimethylisoxazole (1.0 eq).
-
Dissolution: Add anhydrous tetrahydrofuran (THF, ~0.2 M concentration) via syringe and cool the mixture to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Slowly add n-butyllithium (n-BuLi, 1.1 eq, typically 1.6 M or 2.5 M in hexanes) dropwise over 15 minutes, ensuring the internal temperature does not exceed -70 °C. A color change (often to yellow or orange) indicates the formation of the anion.
-
Stirring: Stir the reaction mixture at -78 °C for 1 hour to ensure complete deprotonation.
-
Electrophilic Quench: Add a solution of the desired electrophile (1.2 eq, e.g., benzaldehyde, cyclohexanone, or benzyl bromide) in a small amount of anhydrous THF dropwise.
-
Warming: Allow the reaction to stir at -78 °C for an additional 1-2 hours, then slowly warm to room temperature over 2 hours.
-
Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Self-Validation:
-
TLC Analysis: Monitor the reaction progress by TLC, observing the consumption of the starting material and the appearance of a new, typically more polar, product spot.
-
Characterization: Confirm the structure of the purified product using ¹H NMR (disappearance of the C5-methyl singlet and appearance of new signals corresponding to the added fragment), ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm the exact mass.
Protocol 2: Radical Bromination of the Methyl Group
This protocol installs a reactive "handle" (a bromomethyl group) that can be further modified via nucleophilic substitution or cross-coupling reactions. Radical bromination with N-bromosuccinimide (NBS) is often selective for the most activated or sterically accessible position.
Causality Behind Choices:
-
NBS: A convenient and safe source of bromine radicals.
-
AIBN (Azobisisobutyronitrile): A thermal radical initiator that decomposes at a predictable rate to initiate the chain reaction. Alternatively, a UV lamp can be used for photo-initiation.
-
Solvent (CCl₄ or Benzene): A non-polar, inert solvent is required to prevent side reactions. (Safety Note: These are hazardous solvents; use appropriate engineering controls and consider alternatives like dibromomethane where possible).
Step-by-Step Methodology:
-
Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3,4,5-trimethylisoxazole (1.0 eq), N-bromosuccinimide (NBS, 1.05 eq), and AIBN (0.1 eq).
-
Dissolution: Add carbon tetrachloride (CCl₄) to dissolve the reagents.
-
Reaction: Heat the mixture to reflux (approx. 77 °C) and maintain for 4-6 hours. The reaction can be monitored by TLC or by observing the consumption of the denser NBS, which will be replaced by the less dense succinimide floating on top.
-
Cooling & Filtration: Cool the reaction to room temperature. The succinimide byproduct will precipitate. Filter the solid and wash with a small amount of cold CCl₄.
-
Workup: Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product immediately by flash column chromatography, as bromomethyl derivatives can be unstable.
Self-Validation:
-
¹H NMR: Look for the disappearance of one of the methyl singlets and the appearance of a new singlet further downfield (typically ~4.5 ppm) corresponding to the -CH₂Br group.
-
Subsequent Reaction: The most effective validation is to use the product directly in a subsequent nucleophilic substitution (e.g., with sodium azide or a secondary amine) to form a stable, easily characterizable product.
Part 3: Data Summary and Characterization
A systematic approach requires meticulous data organization. The table below summarizes the potential derivatization strategies discussed.
| Strategy | Key Reagents | Typical Conditions | Functional Group Installed | Primary Use in SAR |
| Lateral Lithiation | n-BuLi or LDA, Electrophile (E+) | Anhydrous THF, -78 °C | -CH₂-E | Probing steric and electronic requirements with a wide variety of groups. |
| Radical Bromination | NBS, AIBN or UV light | CCl₄, reflux | -CH₂Br | Handle for nucleophilic substitution (ethers, amines, azides) or cross-coupling. |
| Oxidation | KMnO₄ or SeO₂ | Acetone/H₂O or Dioxane | -CHO, -COOH | Introduction of H-bond donors/acceptors; key point for amide coupling. |
Interpreting Characterization Data
-
¹H NMR: The key to confirming regioselectivity is the chemical shift of the remaining methyl groups. The C5-methyl singlet is typically the most downfield, followed by the C3- and then C4-methyls. Derivatization will cause the signal for the modified methyl group to disappear and be replaced by new signals. For example, lithiation at C5 followed by quenching with benzaldehyde will result in a new benzylic proton signal (a multiplet) and aromatic signals.
-
Mass Spectrometry: Provides definitive confirmation of the molecular formula, ensuring the desired addition has occurred without unintended side reactions.
-
HPLC: Essential for determining the purity of the final compounds before biological testing, as even small impurities can lead to misleading SAR data.
Part 4: Executing the SAR Study
With a library of derivatives in hand, the iterative process of an SAR study can begin.
Caption: The iterative cycle of synthesis and testing in an SAR study.
The goal is to identify trends. For example:
-
Steric Effects: Does a large group at the C5 position increase or decrease activity? Compare a C5-benzyl derivative to a C5-ethyl derivative.
-
Electronic Effects: Does an electron-donating group (e.g., an ether from a C5-hydroxymethyl derivative) have a different effect than an electron-withdrawing group (e.g., an amide from a C5-carboxylic acid)?
-
Pharmacokinetic Properties: How do modifications affect solubility or cell permeability? Adding a basic amine can increase solubility, which may improve bioavailability.
By methodically synthesizing, testing, and analyzing each new derivative, a clear picture of the structural requirements for biological activity will emerge, guiding the project toward a potent and optimized lead candidate.
References
-
Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. National Institutes of Health (NIH).[Link]
- CN103601613B - Preparation method of 3, 4, 5-trifluoro bromobenzene.
-
The synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. Results and discussion.[Link]
-
Synthesis of 3,4,5-trisubstituted isoxazoles via sequential [3 + 2] cycloaddition/silicon-based cross-coupling reactions. PubMed.[Link]
-
3,4,5-Trimethylisoxazole | C6H9NO | CID 25375. PubChem.[Link]
-
Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. PubMed Central.[Link]
-
Synthesis of 3,4,5-trisubstituted isoxazole derivatives. ResearchGate.[Link]
-
Chemoselective intramolecular functionalization of methyl groups in nonconstrained molecules promoted by N-iodosulfonamides. PubMed.[Link]
-
Medicinal Chemistry Perspective of Fused Isoxazole Derivatives. PubMed.[Link]
-
A route to convert CO2: synthesis of 3,4,5-trisubstituted oxazolones. RSC Publishing.[Link]
-
Quantitative Kinetics of the Rapid Bromination of Isoxazole in Bromide- Free Aqueous Medium using Hydrodynamic Voltammetry. Journal of ISAS.[Link]
-
Synthesis, SAR and Molecular Docking Studies of Certain New Derivatives of 1,2,4-Triazolo [3,4-b][11][12][13] Thiadiazole as Potent Antimicrobial Agents. ResearchGate.[Link]
-
Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. ResearchGate.[Link]
-
Evaluation of 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole as a Novel Anti-Inflammatory Drug Candidate. PubMed Central.[Link]
-
Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing.[Link]
-
New Approach for the Synthesis of Isoxazoline- N -oxides. ResearchGate.[Link]
-
Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. PubMed Central.[Link]
-
Click chemistry and triazole based carbonic anhydrase inhibitors. CORE.[Link]
-
RegioselectiveC-4 Bromination of Oxazoles: 4-Bromo-5-(Thiophen-2-yl)Oxazole. ResearchGate.[Link]
-
SAR of isoxazole based new anticancer drugs. ResearchGate.[Link]
-
Synthesis and Crystal Structures of Methyl 3,4,5-Trimethoxybenzoate and 1,2-Dihydro-2,2,4-Trimethylquinoline Derivatives. ResearchGate.[Link]
-
Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Semantic Scholar.[Link]
-
LITHIATION-SUBSTITUTION OF N, N-DIMETHYLPHENETHYL AMINE ENTRENCHED SCAFFOLDS AS A HETEROCYCLIC OR OPEN CHAIN MOIETY. Sneh Lata.[Link]
-
A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. PubMed.[Link]
-
Triazolines. 14. 1,2,3-Triazolines and triazoles, a new class of anticonvulsants. Drug design and structure-activity relationships. PubMed.[Link]
-
Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Tikrit Journal of Pure Science.[Link]
-
Synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. Journal of Organic and Pharmaceutical Chemistry.[Link]
-
Azirinyl-Substituted Nitrile Oxides: Generation and Use in the Synthesis of Isoxazole Containing Heterocyclic Hybrids. MDPI.[Link]
-
SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF SOME 3, 4, 5-SUBSTITUTED 1, 2, 4-TRIAZOLE. TSI Journals.[Link]
-
Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. Scilit.[Link]
-
α-Lithiation and Electrophilic Substitution of 1,4,4-Trimethyl-3,4-dihydroquinolin-2-one. National Institutes of Health (NIH).[Link]
-
the sequential lithiation of 1-phenyl-1,2,4-triazoles. Heterocycles.[Link]
-
Medicinal Chemistry of Drugs with N‑Oxide Functionalities. Semantic Scholar.[Link]
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- 3. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies | Scilit [scilit.com]
- 5. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 13. Synthesis of 3,4,5-trisubstituted isoxazoles via sequential [3 + 2] cycloaddition/silicon-based cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Strategic Importance of the Isoxazole Scaffold
An In-depth Guide to the Reaction of 3,4,5-Trimethylisoxazole with Electrophiles
The isoxazole ring is a privileged five-membered heterocyclic motif that forms the core of numerous pharmaceuticals, agrochemicals, and advanced materials. Its unique electronic properties and structural rigidity make it an invaluable building block in medicinal chemistry. 3,4,5-Trimethylisoxazole serves as a foundational substrate for exploring the reactivity of fully substituted isoxazoles. While the isoxazole ring is generally considered electron-deficient and thus resistant to classical electrophilic aromatic substitution, the presence of activating methyl groups and the potential for reaction at these substituent sites presents a unique synthetic landscape.[1] This guide provides a detailed exploration of the reaction of 3,4,5-trimethylisoxazole with electrophiles, moving beyond theoretical assumptions to provide field-tested protocols and mechanistic rationale.
Part 1: Mechanistic Deep Dive - Reactivity and Regioselectivity
The Electronic Character of the Isoxazole Ring
The isoxazole nucleus is characterized by the presence of two electronegative heteroatoms, oxygen and nitrogen. This arrangement results in a significant withdrawal of electron density from the ring system, rendering it less nucleophilic than carbocyclic aromatic compounds like benzene. Consequently, isoxazoles do not readily undergo classical electrophilic aromatic substitution (SEAr) reactions, which require a nucleophilic aromatic ring to attack an electrophile.[1][2]
Deconstructing the Reactivity of 3,4,5-Trimethylisoxazole
In the specific case of 3,4,5-trimethylisoxazole, every carbon atom on the heterocyclic ring is substituted. This structural feature definitively precludes a standard SEAr pathway, as there are no C-H bonds on the ring to be replaced. Therefore, any reaction with an electrophile must occur at one of the three methyl substituents.
The key to unlocking the reactivity of this molecule lies not in direct electrophilic attack, but in a base-mediated deprotonation of one of the methyl groups. This converts a weakly reactive substrate into a potent carbon-centered nucleophile, which can then readily react with a wide range of electrophiles.
The Causality of Regioselective Deprotonation
The protons on the three methyl groups are not chemically equivalent. Their relative acidity is influenced by their position on the isoxazole ring. Protons on methyl groups adjacent to the electron-withdrawing imine (C=N) and ether (C-O-N) functionalities are more acidic than those on a simple alkene.
Based on extensive studies of related substituted isoxazoles, the methyl group at the C-3 position is the most likely site for deprotonation when a strong, non-nucleophilic base is used.[3] The resulting carbanion is stabilized by the adjacent imine functionality. This regioselectivity is the cornerstone of predictable and controlled functionalization.
Caption: Base-mediated functionalization of 3,4,5-trimethylisoxazole.
Part 2: Application Protocols - A Validated Workflow
This section provides a robust, self-validating protocol for the functionalization of 3,4,5-trimethylisoxazole. The causality behind each step is explained to ensure reproducibility and aid in troubleshooting.
General Safety and Handling
-
3,4,5-Trimethylisoxazole: This compound is a flammable liquid and is harmful if swallowed. It can cause skin and serious eye irritation. Always handle in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[4]
-
n-Butyllithium (n-BuLi): A highly pyrophoric reagent that reacts violently with water and air. It must be handled under a strictly inert atmosphere (e.g., Argon or Nitrogen) using syringe and cannula techniques.
-
Anhydrous Solvents: Reactions involving organolithium reagents are extremely sensitive to moisture. Use freshly distilled or commercially available anhydrous solvents.
Master Protocol: Lithiation and Electrophilic Quench
This protocol is designed as a template that can be adapted for a variety of electrophiles.
Materials and Equipment:
-
Flame-dried, three-neck round-bottom flask with a magnetic stir bar
-
Septa, needles, and syringes for inert atmosphere transfers
-
Low-temperature thermometer
-
Dry ice/acetone bath (-78 °C)
-
3,4,5-Trimethylisoxazole (MW: 111.14 g/mol )[5]
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (typically 1.6 M or 2.5 M in hexanes)
-
Selected electrophile (e.g., iodomethane, benzaldehyde)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate and brine for workup
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Inert Atmosphere Setup: Assemble the flame-dried glassware while hot and allow it to cool under a positive pressure of argon or nitrogen. This ensures all surfaces are free from atmospheric moisture.
-
Reagent Preparation: In the reaction flask, dissolve 3,4,5-trimethylisoxazole (1.0 eq) in anhydrous THF (to make a ~0.2 M solution).
-
Controlled Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Causality: This low temperature is critical to prevent side reactions and ensure the kinetic deprotonation occurs regioselectively at the most acidic C3-methyl position.
-
Base Addition: Slowly add n-butyllithium (1.1 eq) dropwise via syringe over 10-15 minutes. A color change (typically to yellow or orange) may be observed, indicating the formation of the lithiated anion.
-
Anion Formation: Stir the mixture at -78 °C for 1 hour. This allows for the complete and irreversible formation of the nucleophilic intermediate.
-
Electrophilic Quench: Add the chosen electrophile (1.2 eq) dropwise, ensuring the internal temperature does not rise significantly. Continue stirring at -78 °C for 2-3 hours.
-
Reaction Quench and Warm-up: Remove the cooling bath and allow the reaction to warm slowly to 0 °C. Quench the reaction by carefully adding saturated aqueous NH₄Cl solution. Causality: The NH₄Cl solution is a mild proton source that neutralizes any remaining organolithium species and hydrolyzes alkoxide intermediates formed from carbonyl electrophiles.
-
Extraction and Workup: Transfer the mixture to a separatory funnel. Add ethyl acetate and separate the layers. Wash the organic layer sequentially with water and brine. Causality: This removes inorganic salts and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
Caption: A validated workflow for the functionalization of 3,4,5-trimethylisoxazole.
Troubleshooting and Self-Validation
-
Reaction Monitoring: Progress can be monitored by thin-layer chromatography (TLC). A sample quenched with methanol can be compared to the starting material to confirm consumption.
-
Problem: No Reaction/Low Conversion:
-
Cause: Inactive n-BuLi or presence of moisture.
-
Solution: Use freshly titrated n-BuLi. Ensure all glassware is rigorously dried and solvents are anhydrous.
-
-
Problem: Multiple Products:
-
Cause: Reaction temperature was too high, allowing for non-selective deprotonation or side reactions.
-
Solution: Strictly maintain the reaction temperature at -78 °C during the addition of both the base and the electrophile.
-
Part 3: Data Summary - Scope of Electrophiles
The described protocol is versatile and accommodates a range of electrophiles, enabling the synthesis of diverse isoxazole derivatives.
| Entry | Electrophile | Reagent Example | Product Structure (at C3-Methyl) | Expected Yield |
| 1 | Alkyl Halide | Iodomethane (CH₃I) | -CH₂-CH₃ | Good |
| 2 | Aldehyde | Benzaldehyde (PhCHO) | -CH₂-CH(OH)Ph | Good to Excellent |
| 3 | Ketone | Acetone ((CH₃)₂CO) | -CH₂-C(OH)(CH₃)₂ | Moderate to Good |
| 4 | Disulfide | Diphenyl disulfide (PhSSPh) | -CH₂-SPh | Good |
| 5 | Silyl Halide | Trimethylsilyl chloride (TMSCl) | -CH₂-Si(CH₃)₃ | Excellent |
Conclusion
3,4,5-Trimethylisoxazole is a valuable substrate whose reactivity with electrophiles is governed not by direct attack on the electron-poor ring, but by a strategic, base-mediated deprotonation of its most acidic methyl group at the C3 position. This understanding transforms the molecule from a seemingly inert scaffold into a versatile platform for constructing complex, functionalized isoxazoles. The protocols and mechanistic insights provided herein offer a reliable and reproducible framework for researchers in drug discovery and chemical synthesis to leverage this unique reactivity, enabling the development of novel molecular entities.
References
-
Waldo, J. P., & Larock, R. C. (2007). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. The Journal of Organic Chemistry, 72(25), 9643–9647. Available at: [Link]
-
Waldo, J. P., & Larock, R. C. (2007). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. National Institutes of Health. Available at: [Link]
-
MDPI. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Available at: [Link]
-
Ashenhurst, J. (2017). Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. Available at: [Link]
-
National Institutes of Health. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. Available at: [Link]
-
PubChem. (n.d.). 3,4,5-Trimethylisoxazole. National Center for Biotechnology Information. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Available at: [Link]
-
Royal Society of Chemistry. (2015). Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. Organic & Biomolecular Chemistry. Available at: [Link]
-
SYNFACTS. (2023). Regioselective Synthesis of Isoxazoles from Ynones. Thieme. Available at: [Link]
-
National Institutes of Health. Nitroalkanes as Electrophiles: Synthesis of Triazole-Fused Heterocycles with Neuroblastoma Differentiation Activity. Available at: [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (1976). Studies in azole chemistry. Part 2. Nitration of 1,4,5-trimethylimidazole 3-oxide and 1-methylpyrazole 2-oxide, and some reactions of the products. Available at: [Link]
-
Global Substance Registration System. (n.d.). ISOXAZOLE, 3,4,5-TRIMETHYL-. Available at: [Link]
-
Preprints.org. (2024). Construction of Isoxazole ring: An Overview. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Substituted pyridines from isoxazoles: scope and mechanism. Available at: [Link]
-
ResearchGate. (2008). On the Nitration of 5-Phenyl- and 3-Methyl-5-phenylisoxazoles. Available at: [Link]
-
ResearchGate. (2020). Synthesis and Antileukemic Activity of New 3-(5-Methylisoxazol-3-yl) and 3-(Pyrimidin-2-yl)-2-styrylquinazolin-4(3H)-ones. Available at: [Link]
-
ChemRxiv. (2022). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. Available at: [Link]
- Google Patents. (n.d.). Process for the preparation of methylnitroimidazole.
-
National Institutes of Health. (2019). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Available at: [Link]
-
National Institutes of Health. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. Available at: [Link]
-
ChemRxiv. (2022). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Available at: [Link]
-
PubMed. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Available at: [Link]
-
Chad's Prep. (2021). 18.1 Electrophilic Aromatic Substitution (EAS Reactions) | Organic Chemistry. YouTube. Available at: [Link]
-
Clark, J. (n.d.). Nitration of benzene and methylbenzene. Chemguide. Available at: [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic substitution. Available at: [Link]
-
Semantic Scholar. (1995). Comparative reactivity of 3-methyl-5-phenylisoxazole and 3-methyl-5-phenylisothiazole against electrophilic compounds. Available at: [Link]
Sources
Troubleshooting & Optimization
improving the yield of 3,4,5-Trimethylisoxazole synthesis
Technical Support Center: Organic Synthesis Division Ticket #: ISO-345-OPT-001 Topic: Yield Optimization for 3,4,5-Trimethylisoxazole Synthesis Status: Open [Expert Review] Priority: High (Process Chemistry/Scale-up)[1]
Executive Summary
You are encountering yield limitations in the synthesis of 3,4,5-Trimethylisoxazole. While often perceived as a simple condensation of a
This guide moves beyond standard textbook procedures to address the specific physicochemical challenges of the trimethyl system.
Module 1: The "Upstream" Critical Control Point
Problem: The commercially available precursor, 3-methyl-2,4-pentanedione (methylacetylacetone), is frequently sold as "Technical Grade" (~80-85%).[2] Impact: The remaining 15-20% is often unreacted acetylacetone.[1][2] Causality: Acetylacetone reacts with hydroxylamine faster than the methylated variant due to less steric hindrance.[1][2] This produces 3,5-dimethylisoxazole as a major contaminant.[1][2]
-
Boiling Point Overlap: 3,5-dimethylisoxazole (bp ~140°C) and 3,4,5-trimethylisoxazole (bp ~162°C) are difficult to separate by simple distillation if the ratio is poor.[1][2]
Corrective Action: Verify the GC purity of your 3-methyl-2,4-pentanedione. If <95%, you must purify it via fractional distillation before starting the isoxazole synthesis.[1][2]
Module 2: Optimized Synthetic Protocol
Reaction: Cyclocondensation of 3-methyl-2,4-pentanedione with Hydroxylamine Hydrochloride.[1][2]
Reagents & Stoichiometry
| Reagent | Equiv. | Role | Notes |
| 3-Methyl-2,4-pentanedione | 1.0 | Substrate | Must be >95% pure.[1][2] |
| Hydroxylamine HCl | 1.1 | Nucleophile | Slight excess ensures conversion.[1][2] |
| Sodium Acetate | 1.1 | Buffer | CRITICAL: Buffers reaction to pH ~4-5.[1][2] |
| Ethanol/Water (1:1) | Solvent | Medium | Ensures homogeneity at reflux.[1][2] |
Step-by-Step Procedure
-
Buffering: In a round-bottom flask, dissolve Hydroxylamine HCl (1.1 eq) and Sodium Acetate (1.1 eq) in water. Why? This generates free hydroxylamine in situ while maintaining a buffered acidic pH, preventing side reactions associated with strong bases.[2]
-
Addition: Add Ethanol to the aqueous solution. Add 3-methyl-2,4-pentanedione (1.0 eq) dropwise at room temperature.
-
Cyclization (Reflux): Heat the mixture to reflux (approx. 85-90°C internal temp) for 3–4 hours .
-
Workup (Salting Out):
-
Extraction: Extract 3x with Dichloromethane (DCM) or Diethyl Ether.
-
Purification: Dry over anhydrous
, filter, and concentrate. Perform vacuum distillation.[1][2]-
Target: Collect fraction boiling at 162–164°C (at 760 mmHg) or adjusted for your vacuum pressure.
-
Module 3: Mechanism & Pathway Visualization
The following diagram illustrates the reaction pathway and the critical points where yield is lost (Side Reactions).
Caption: Reaction pathway showing the conversion of diketone to isoxazole and potential divergence points.
Module 4: Troubleshooting Guide (Q&A)
Q1: My yield is low (<40%), and the aqueous layer smells strongly of the product.
Diagnosis: Poor Extraction Efficiency. Technical Explanation: 3,4,5-Trimethylisoxazole is a small, polar heterocycle with significant water solubility compared to larger lipophilic molecules.[1][2] Solution:
-
Saturation: Did you saturate the aqueous layer with NaCl? If not, you left ~30% of your product in the water.[1][2]
-
Solvent Choice: Switch from Hexane/Ethyl Acetate to DCM or Chloroform for extraction; the isoxazole partitions better into chlorinated solvents.[1][2]
Q2: The product is colored (yellow/orange) after distillation.
Diagnosis: Polymerization of trace impurities or oxidation.[1][2] Technical Explanation: Isoxazoles are generally stable, but trace oxime intermediates or unreacted diketones can polymerize/oxidize at distillation temperatures.[1][2] Solution:
-
Wash Step: Before drying the organic layer, wash it with 1M NaOH (cold) to remove unreacted diketone (which forms a water-soluble enolate).[1][2]
-
Distillation: Ensure you are using a fractionating column (Vigreux) to prevent "bumping" of higher boiling impurities into the receiver.[1][2]
Q3: I see two peaks in my GC/NMR that are very close together.
Diagnosis: Contamination with 3,5-dimethylisoxazole. Technical Explanation: As detailed in Module 1, this comes from the starting material. 3,5-dimethylisoxazole lacks the methyl group at the 4-position.[1][2] Solution:
-
Post-Reaction: Separation is difficult. High-efficiency fractional distillation is required.[1][2]
-
Pre-Reaction (Recommended): Purify the 3-methyl-2,4-pentanedione starting material.[1][2]
Module 5: Troubleshooting Decision Tree
Use this logic flow to diagnose synthesis failures in real-time.
Caption: Logic flow for diagnosing yield and purity issues in isoxazole synthesis.
References
-
PubChem. 3,4,5-Trimethylisoxazole Compound Summary. National Library of Medicine.[1][2] Link
-
Sigma-Aldrich. 3-Methyl-2,4-pentanedione Technical Grade Specification. (Highlighting the 85% purity standard). Link[1][2]
-
Org. Synth. General methods for Isoxazole Synthesis via Diketone Condensation. (Foundational methodology for cyclization).[1][2] Link[1][2]
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (Standard reference for salting-out techniques and heterocyclic synthesis).
-
Stenutz. Physical Properties of 3,4,5-Trimethylisoxazole. (Density and Refractive Index data). Link
Sources
Technical Support Center: Synthesis of 3,4,5-Trimethylisoxazole
From the desk of the Senior Application Scientist
Welcome to the technical support center for heterocyclic synthesis. This guide is designed for researchers, chemists, and drug development professionals actively working on the synthesis of substituted isoxazoles, with a specific focus on 3,4,5-trimethylisoxazole. My goal is to move beyond simple protocols and provide a deeper understanding of the reaction dynamics, enabling you to troubleshoot effectively and optimize your synthetic outcomes. The content herein is structured as a direct response to the practical challenges encountered in the laboratory.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most frequent problems encountered during the synthesis of 3,4,5-trimethylisoxazole, particularly via the common route of reacting 3-methyl-2,4-pentanedione with a hydroxylamine salt.
Question 1: My reaction yield is significantly lower than expected, or I've experienced a complete reaction failure. What are the primary causes?
Answer: Low yield is a multifaceted issue stemming from several potential root causes. The reaction of a β-diketone with hydroxylamine involves a delicate equilibrium between condensation, cyclization, and dehydration. Let's diagnose this systematically.
-
Causality 1: Ineffective Liberation of Free Hydroxylamine: Hydroxylamine is typically supplied as a more stable salt (e.g., NH₂OH·HCl). For it to act as a nucleophile, the free base must be liberated in situ. This is usually accomplished with a base like sodium acetate, sodium carbonate, or pyridine. Insufficient base will leave the hydroxylamine protonated, drastically reducing its nucleophilicity. Conversely, a very strong base (like NaOH) can promote unwanted side reactions.
-
Solution: Ensure you are using at least one molar equivalent of a suitable base relative to the hydroxylamine salt. The pH of the reaction mixture should ideally be weakly acidic to neutral (pH 4-6) to facilitate both oxime formation and subsequent cyclization.[1]
-
-
Causality 2: Incomplete Reaction/Cyclization: The reaction proceeds via an oxime intermediate. If conditions are not optimal, this intermediate may be the major product isolated.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). You should see the consumption of the starting diketone and the appearance of a new spot for the oxime intermediate, followed by its conversion to the final isoxazole product. If the reaction stalls at the intermediate, increasing the temperature or extending the reaction time is often effective. Refluxing in ethanol is a common condition that provides enough thermal energy to drive the dehydration and cyclization step.
-
-
Causality 3: Thermal Decomposition: While heat is required for cyclization, excessive temperatures or prolonged reaction times can lead to the decomposition of the starting materials, the oxime intermediate, or the isoxazole product, often indicated by the reaction mixture turning dark brown or black.
-
Solution: Maintain a controlled temperature. Use a reflux condenser and a heating mantle with a temperature controller. For this specific synthesis, temperatures between 80-100°C are generally sufficient.
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing a failed or low-yielding reaction.
Caption: A logical workflow for troubleshooting the synthesis of 3,4,5-trimethylisoxazole.
Question 2: I've isolated a major byproduct. NMR analysis is inconclusive but different from the expected product. What could it be?
Answer: Besides the uncyclized oxime intermediate, several side reactions can occur under non-optimal conditions.
-
Potential Byproduct 1: The Beckmann Rearrangement Product: The oxime intermediate, particularly under strongly acidic conditions, can undergo a Beckmann rearrangement to form an N-substituted amide.[2] This is a classic side reaction for oximes and represents a significant pathway for material loss if the pH is not controlled.
-
Mitigation: Avoid strong acids. If an acid catalyst is used, a milder one like acetic acid is preferable. Maintaining a pH between 4 and 6 is crucial.
-
-
Potential Byproduct 2: Oxazole Isomer: While less common in this specific synthesis, rearrangement of the intermediate can sometimes lead to the formation of an oxazole ring system instead of the isoxazole. This typically requires more specialized or harsh conditions but is a theoretical possibility.[3]
-
Mitigation: Adherence to established protocols for isoxazole synthesis, which favor the N-O bond formation, is the best prevention. Standard conditions (refluxing in ethanol with a weak base) strongly favor the desired isoxazole product.
-
Primary Reaction and Key Side Reaction
Caption: The desired reaction pathway versus a common side reaction.
Frequently Asked Questions (FAQs)
Q1: What is the mechanistic basis for the reaction between a β-diketone and hydroxylamine?
The synthesis is a classic condensation-cyclization reaction.[1]
-
Nucleophilic Attack: The nitrogen atom of hydroxylamine attacks one of the carbonyl carbons of the β-diketone.
-
Condensation: A molecule of water is eliminated to form a C=N double bond, yielding an oxime intermediate (specifically, a ketoxime).
-
Intramolecular Cyclization: The hydroxyl group (-OH) of the oxime then acts as a nucleophile, attacking the second carbonyl carbon.
-
Dehydration: A final dehydration step occurs, forming the stable aromatic isoxazole ring. The formation of this aromatic system is a significant thermodynamic driving force for the reaction.[4]
Q2: How critical is the purity of the starting 3-methyl-2,4-pentanedione?
Extremely critical. β-Diketones can exist in equilibrium with their enol tautomers. While this is a natural part of their structure, impurities from the synthesis of the diketone (e.g., unreacted ketone or ester starting materials) can lead to the formation of other isoxazole derivatives, complicating purification and reducing the yield of your target molecule. Always use a high-purity diketone, and if in doubt, purify it by distillation before use.
Q3: What is the best method for purifying the final 3,4,5-trimethylisoxazole product?
3,4,5-Trimethylisoxazole is a liquid at room temperature.[5]
-
Distillation: For larger scales (>5 g), vacuum distillation is the most effective method for achieving high purity. It efficiently removes non-volatile impurities and any remaining high-boiling-point solvents.
-
Column Chromatography: For smaller scales or for removing closely related impurities, silica gel chromatography is preferred. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate (e.g., 9:1 or 8:2 v/v), is typically effective.
Optimized Experimental Protocol
This protocol is designed to be self-validating by including checkpoints for reaction monitoring.
Objective: To synthesize 3,4,5-trimethylisoxazole from 3-methyl-2,4-pentanedione.
Materials:
-
3-Methyl-2,4-pentanedione (1.14 g, 10 mmol)
-
Hydroxylamine hydrochloride (0.77 g, 11 mmol, 1.1 eq)
-
Sodium acetate (anhydrous) (0.90 g, 11 mmol, 1.1 eq)
-
Ethanol (95%), 25 mL
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-methyl-2,4-pentanedione (10 mmol), hydroxylamine hydrochloride (11 mmol), and sodium acetate (11 mmol).
-
Solvent Addition: Add 25 mL of 95% ethanol to the flask.
-
Reaction: Heat the mixture to reflux (approximately 80-85°C) with vigorous stirring.
-
Monitoring (Checkpoint): After 1 hour, pause heating, cool the flask slightly, and take a small aliquot for TLC analysis (using 4:1 Hexanes:Ethyl Acetate as eluent). Check for the consumption of the starting diketone. Continue refluxing for an additional 2-4 hours, or until the starting material is no longer visible by TLC.
-
Work-up - Solvent Removal: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol using a rotary evaporator.
-
Work-up - Extraction: Resuspend the resulting residue in 50 mL of dichloromethane (DCM). Transfer the solution to a separatory funnel and wash sequentially with 25 mL of water, 25 mL of saturated NaHCO₃ solution, and finally 25 mL of brine. The bicarbonate wash is crucial to remove any remaining acetic acid formed from the acetate buffer system.
-
Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude oil via flash column chromatography on silica gel using a gradient of 5% to 15% ethyl acetate in hexanes to afford 3,4,5-trimethylisoxazole as a clear liquid.
Table 1: Impact of Reaction Parameters on Synthesis Outcome
| Parameter | Sub-Optimal Condition | Potential Negative Outcome | Recommended Condition |
| pH / Base | No base or strong base (e.g., NaOH) | No reaction; Beckmann rearrangement or decomposition | Weak base buffer (e.g., NaOAc) to maintain pH 4-6 |
| Temperature | Below 70°C | Reaction stalls at oxime intermediate | Reflux in ethanol (~80°C) |
| Temperature | Above 120°C | Decomposition, reduced yield, dark coloration | Reflux in ethanol (~80°C) |
| Reaction Time | Too short (< 2 hours) | Incomplete conversion to isoxazole | 3-5 hours, monitored by TLC |
| Solvent | Aprotic solvent (e.g., Toluene) | Slower reaction rates for oxime formation | Protic solvent like Ethanol |
References
-
Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. National Institutes of Health (NIH). Available from: [Link]
-
Isoxazole synthesis. Organic Chemistry Portal. Available from: [Link]
-
3,4,5-trimethylisoxazole. Stenutz. Available from: [Link]
-
Synthesis of isoxazoles (Video). YouTube. Available from: [Link]
-
Beckmann Rearrangement. Master Organic Chemistry. Available from: [Link]
-
Cyclization of α-Oxo-oximes to 2-Substituted Benzoxazoles. ACS Publications. Available from: [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3,4,5-trimethylisoxazole [stenutz.eu]
stability issues of 3,4,5-Trimethylisoxazole under acidic conditions
A Guide for Researchers, Scientists, and Drug Development Professionals on its Stability in Acidic Conditions
Welcome to the technical support center for 3,4,5-trimethylisoxazole. This guide is designed to provide in-depth technical assistance to researchers and professionals in the pharmaceutical and chemical industries who are working with this compound, particularly concerning its stability and handling in acidic environments. As a Senior Application Scientist, my goal is to equip you with both the foundational knowledge and practical troubleshooting strategies to ensure the integrity of your experiments and synthetic processes.
Introduction: The Duality of the Isoxazole Ring
The isoxazole ring is a valuable heterocycle in medicinal chemistry, often employed as a stable bioisostere for other functional groups. However, its stability can be conditional. While many isoxazoles exhibit considerable resistance to degradation, they are susceptible to cleavage under certain conditions, particularly in the presence of strong acids and elevated temperatures. Understanding the underlying chemistry of the isoxazole ring is paramount to predicting its behavior and troubleshooting unexpected outcomes in your research. This guide will delve into the nuances of 3,4,5-trimethylisoxazole's stability under acidic conditions, providing a framework for its effective use.
Troubleshooting Guide: Navigating Experimental Challenges
This section addresses common problems encountered during the use of 3,4,5-trimethylisoxazole in acidic media. The solutions provided are based on established principles of physical organic chemistry and heterocyclic chemistry.
Issue 1: Low Yield or Complete Loss of Starting Material
-
Question: I am running a reaction with 3,4,5-trimethylisoxazole in the presence of a strong acid (e.g., HCl, H₂SO₄) and observing a significant loss of my starting material, even at moderate temperatures. What is happening?
-
Answer: The isoxazole ring, while generally stable, can undergo acid-catalyzed hydrolysis. This process is initiated by the protonation of the nitrogen atom in the isoxazole ring, which increases the electrophilicity of the ring carbons. Subsequently, a nucleophile, in this case, water, attacks the ring, leading to its cleavage. The presence of three electron-donating methyl groups on the 3,4,5-trimethylisoxazole ring can influence the electron density and basicity of the ring nitrogen, potentially affecting the rate of this protonation step.
Causality:
-
Protonation: The lone pair of electrons on the nitrogen atom is the primary site of protonation in an acidic medium.
-
Nucleophilic Attack: Once protonated, the isoxazole ring is activated towards nucleophilic attack by water. This is the rate-determining step in the hydrolysis.
-
Ring Opening: The attack of water leads to the formation of an unstable intermediate that rapidly rearranges to cleave the N-O bond, ultimately leading to the formation of a β-diketone (in this case, 3-methyl-2,4-pentanedione) and a hydroxylamine species.
Troubleshooting Steps:
-
Lower the Temperature: Acid-catalyzed reactions are highly temperature-dependent. Reducing the reaction temperature can significantly decrease the rate of hydrolysis.
-
Use a Weaker Acid: If the reaction chemistry allows, consider using a weaker acid or a buffered system to maintain a less aggressive pH.
-
Limit Water Content: In non-aqueous systems, ensure that the solvents and reagents are anhydrous, as water is a key reactant in the hydrolysis pathway.
-
Shorter Reaction Times: Monitor the reaction closely and quench it as soon as the desired transformation is complete to minimize the exposure of the isoxazole to acidic conditions.
-
Issue 2: Appearance of Unexpected Byproducts
-
Question: My reaction mixture shows the formation of new, unexpected peaks in my LC-MS/NMR analysis. I suspect they are degradation products of 3,4,5-trimethylisoxazole. How can I identify them and prevent their formation?
-
Answer: The primary degradation product of 3,4,5-trimethylisoxazole under acidic hydrolysis is expected to be 3-methyl-2,4-pentanedione. However, depending on the reaction conditions and the presence of other reagents, further side reactions can occur.
Potential Byproducts and Their Origin:
| Byproduct | Plausible Origin |
| 3-Methyl-2,4-pentanedione | Direct product of isoxazole ring hydrolysis. |
| Acetic Acid | Further cleavage of the β-diketone under harsh acidic conditions. |
| Acetone | Further cleavage of the β-diketone under harsh acidic conditions. |
| Polymeric materials | Self-condensation of the β-diketone or other reactive intermediates. |
Frequently Asked Questions (FAQs)
-
Q1: What is the general mechanism for the acid-catalyzed hydrolysis of an isoxazole ring?
A1: The generally accepted mechanism involves three key steps:
-
Reversible Protonation: The nitrogen atom of the isoxazole ring is reversibly protonated by the acid catalyst.
-
Nucleophilic Attack: A water molecule attacks the protonated isoxazole ring, typically at the C5 or C3 position.
-
Ring Opening and Tautomerization: This leads to the cleavage of the weak N-O bond and, after a series of proton transfers and tautomerization steps, yields a β-dicarbonyl compound and a hydroxylamine derivative. The isoxazole ring essentially acts as a protecting group for the β-dicarbonyl functionality.[1]
-
-
Q2: How do the methyl substituents on 3,4,5-trimethylisoxazole affect its stability in acid?
A2: The three methyl groups are electron-donating. This has two opposing effects:
-
Increased Basicity: The electron-donating nature of the methyl groups increases the basicity of the nitrogen atom, making it more susceptible to protonation. This would suggest a faster rate of hydrolysis.
-
Steric Hindrance: The methyl groups, particularly at the 3 and 5 positions, can sterically hinder the approach of the water nucleophile to the ring carbons. This would slow down the hydrolysis rate. The net effect on the stability will depend on the interplay of these electronic and steric factors, and it is difficult to predict without specific experimental data.
-
-
Q3: What are the ideal storage conditions for 3,4,5-trimethylisoxazole to prevent degradation?
A3: To ensure long-term stability, 3,4,5-trimethylisoxazole should be stored in a cool, dry place, away from strong acids and oxidizing agents. It should be kept in a tightly sealed container to prevent moisture absorption. If it is to be stored in a solution, a neutral, aprotic solvent is recommended.
-
Q4: Are there any specific analytical methods to monitor the stability of 3,4,5-trimethylisoxazole in a reaction mixture?
A4: Yes, several analytical techniques can be employed:
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method can be developed to separate 3,4,5-trimethylisoxazole from its potential degradation products. This allows for the quantification of the parent compound over time.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for identifying and quantifying volatile degradation products like 3-methyl-2,4-pentanedione.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to monitor the disappearance of the signals corresponding to 3,4,5-trimethylisoxazole and the appearance of new signals from the degradation products.
-
Experimental Protocols
Protocol 1: Stability Study of 3,4,5-Trimethylisoxazole under Acidic Conditions
This protocol outlines a general procedure for assessing the stability of 3,4,5-trimethylisoxazole at a given pH and temperature.
Materials:
-
3,4,5-Trimethylisoxazole
-
Buffer solution of the desired acidic pH (e.g., pH 4 citrate buffer)
-
Internal standard (e.g., a stable, non-reactive compound with a distinct retention time in HPLC)
-
HPLC-grade acetonitrile and water
-
Class A volumetric flasks and pipettes
-
Thermostatically controlled water bath or oven
-
HPLC system with a UV detector
Procedure:
-
Stock Solution Preparation: Accurately prepare a stock solution of 3,4,5-trimethylisoxazole and the internal standard in a suitable solvent (e.g., acetonitrile).
-
Sample Preparation: In a series of volumetric flasks, add a known volume of the stock solution and dilute with the acidic buffer to the final volume. This will be your time zero (T₀) sample.
-
Incubation: Place the remaining sample flasks in the thermostatically controlled environment at the desired temperature.
-
Time Point Analysis: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from one of the sample flasks.
-
Quenching (if necessary): If the degradation is rapid, it may be necessary to quench the reaction by neutralizing the acid with a base before analysis.
-
HPLC Analysis: Analyze the samples by HPLC. The concentration of 3,4,5-trimethylisoxazole is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
-
Data Analysis: Plot the concentration of 3,4,5-trimethylisoxazole versus time to determine the degradation kinetics.
Visualizing the Degradation Pathway
The following diagram illustrates the proposed acid-catalyzed hydrolysis of 3,4,5-trimethylisoxazole.
Caption: Proposed pathway for acid-catalyzed hydrolysis.
Conclusion
While 3,4,5-trimethylisoxazole can be a robust building block, its stability under acidic conditions is not absolute and is influenced by factors such as temperature, acid strength, and the presence of water. By understanding the potential degradation pathways and implementing the troubleshooting strategies outlined in this guide, researchers can mitigate stability issues and ensure the successful execution of their chemical transformations. Always consult the Safety Data Sheet (SDS) for 3,4,5-trimethylisoxazole before handling and perform a small-scale pilot reaction to assess its stability under your specific experimental conditions.
References
- This guide is based on established principles of organic chemistry and information extrapolated from the stability studies of other isoxazole-containing compounds. Specific literature on the acid-catalyzed degradation of 3,4,5-trimethylisoxazole is not readily available in the public domain.
- For general information on isoxazole chemistry, please refer to comprehensive organic chemistry textbooks and review articles on heterocyclic chemistry.
-
MDPI. (2022). Diazocarbonyl and Related Compounds in the Synthesis of Azoles. [Link]
- For an example of a stability study on an isoxazole-containing drug, see the literature on the pH-dependent stability of leflunomide.
Sources
Technical Support Center: 3,4,5-Trimethylisoxazole NMR Assignment
Case ID: ISOX-TM-001 Status: Open Assigned Specialist: Senior Application Scientist, Structural Elucidation Unit
Introduction: The "Three Singlet" Paradox
Welcome to the technical support hub for isoxazole derivatives. You are likely here because your 3,4,5-trimethylisoxazole sample is showing three closely spaced methyl singlets in the 1.9–2.4 ppm range (
Assigning these methyl groups solely by chemical shift tables is prone to error due to the non-symmetric nature of the isoxazole ring (O-N bond). The electronic environments of C3 (adjacent to Nitrogen) and C5 (adjacent to Oxygen) are distinct but sufficiently similar to cause confusion.
This guide provides a self-validating, logic-based protocol to definitively assign each methyl group using Heteronuclear Multiple Bond Correlation (HMBC) and solvent-induced shifts.
Troubleshooting Guide & FAQs
Q1: Why can't I rely on standard 1D H integration and chemical shift databases?
A: While databases provide reference values, they often lack the resolution to distinguish between the C3 and C5 methyls in diverse solvent systems.
-
The Trap: The chemical shift difference between Me-3 and Me-5 is often less than 0.2 ppm.
-
The Variable: Concentration and solvent choice (e.g., CDCl
vs. DMSO- ) can invert the relative order of these peaks due to aggregation or hydrogen bonding at the ring nitrogen.
Standard Expected Ranges (CDCl
| Position | Electronic Environment | ||
| Position 5 (O-side) | ~2.30 - 2.40 (Singlet) | ~165 - 170 (Quaternary) | Most Deshielded (Next to Oxygen) |
| Position 3 (N-side) | ~2.15 - 2.25 (Singlet) | ~155 - 160 (Quaternary) | Deshielded (Next to Nitrogen) |
| Position 4 (Top) | ~1.90 - 2.00 (Singlet) | ~105 - 110 (Quaternary) | Shielded ( |
Note: These values are approximate. Do not assign based on this table alone.
Q2: How do I definitively assign the peaks without guessing? (The HMBC Protocol)
A: The HMBC (Heteronuclear Multiple Bond Correlation) experiment is the "Gold Standard" for this molecule. It relies on 2-bond (
The Logic Chain:
-
Identify C4 (Ring Carbon): Locate the unique shielded quaternary carbon signal (~105–110 ppm) in the
C spectrum. -
Identify C3 and C5 (Ring Carbons): Locate the two deshielded signals (~155–170 ppm). C5 is typically the most downfield due to direct attachment to Oxygen.
-
The "Me-4" Key: The methyl group at position 4 is the only methyl that will show HMBC correlations to two deshielded quaternary carbons (C3 and C5).
-
Differentiating Me-3 and Me-5:
-
Me-3 couples to C3 (deshielded) and C4 (shielded).
-
Me-5 couples to C5 (most deshielded) and C4 (shielded).
-
Visualizing the Assignment Logic:
Figure 1: HMBC Correlation Network. Me-4 is chemically distinct because it couples to both high-frequency ring carbons (C3 & C5).
Q3: My peaks are overlapping in CDCl . How can I separate them?
A: This is a common issue known as "accidental equivalence."
Solution: Perform a Solvent Switch to Benzene-
Mechanism:
Benzene creates a solvation shell around the molecule. The electron-rich
-
ASIS (Aromatic Solvent-Induced Shift): Benzene typically shields protons located in the "conical" region above the ring plane and deshields those in the equatorial plane.
-
Because the geometry of the methyls at 3, 4, and 5 differs relative to the solvent shell, the chemical shifts will change non-uniformly (
), resolving the overlap.
Q4: I see extra small peaks. Is my compound degrading?
A: Before assuming degradation, check for Regioisomers . During the synthesis of trimethylisoxazole (often via condensation of diketones with hydroxylamine), it is possible to generate isomeric impurities if the precursors were not symmetrical or if alkylation was involved.
-
Common Impurity: 3,5-Dimethylisoxazole (missing the C4-methyl).
-
Diagnostic: Look for a singlet aromatic proton at ~5.8–6.0 ppm (C4-H).
-
-
Ring Opening: Isoxazoles are generally stable, but strong bases can open the ring to form
-ketonitriles.-
Diagnostic: Look for a nitrile carbon peak (~115–120 ppm) in
C NMR.[1]
-
Experimental Workflow: Step-by-Step
Follow this protocol to ensure data integrity.
-
Sample Prep: Dissolve ~10-20 mg of sample in 0.6 mL CDCl
. Ensure the solution is clear (filter if necessary to prevent line broadening). -
Acquire 1D
H: Optimize SW (Spectral Width) to 0–10 ppm. Acquire 16 scans. -
Acquire 1D
C: Acquire 256–512 scans. Look for the three quaternary ring carbons. -
Acquire HSQC: Use this to identify which carbons carry protons (the methyls) vs. the ring carbons (quaternary). This confirms the C-H pairs.
-
Acquire HMBC (Critical):
-
Set
optimization to 8 Hz (standard long-range). -
Acquire sufficient scans to see the cross-peaks.
-
Analysis: Apply the logic from Figure 1 to assign Me-4 first, then distinguish Me-3 and Me-5 based on the
C chemical shift magnitude of their correlation partners.
-
Figure 2: Recommended Structural Elucidation Workflow.
References
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 5: Heteronuclear Correlations).
-
Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH. (Discussion on Heterocycle Shifts).
-
Stanovnik, B., et al. (1991). "NMR Spectroscopy of Isoxazoles." Advances in Heterocyclic Chemistry, 52, 1-100. (Authoritative review on isoxazole chemical shifts).
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard reference for solvent effects and ASIS).
Sources
solvent effects on the synthesis of 3,4,5-Trimethylisoxazole
Technical Support Center: Synthesis of 3,4,5-Trimethylisoxazole
Ticket System Status: ONLINE Topic: Solvent Effects & Process Optimization Target Molecule: 3,4,5-Trimethylisoxazole (CAS: 4843-43-0) Precursor: 3-Methyl-2,4-pentanedione (1,1-Diacetylethane)[1]
Executive Summary: The Solvent Matrix
The synthesis of 3,4,5-trimethylisoxazole via the condensation of 3-methyl-2,4-pentanedione with hydroxylamine hydrochloride is a classic heterocyclization. However, the choice of solvent is not merely about solubility; it dictates the tautomeric equilibrium of the starting material, the nucleophilicity of the hydroxylamine, and the rate of dehydration in the final cyclization step.
Unlike aryl-substituted isoxazoles which often precipitate as solids, 3,4,5-trimethylisoxazole is a liquid at room temperature (bp ~170–175°C).[1] This physical reality changes the purification strategy entirely from filtration to extraction/distillation, a nuance often missed in general literature.[1]
Solvent Performance Comparison Table
| Solvent System | Reaction Rate | Yield Potential | Workup Complexity | Green Score | Mechanism Note |
| Ethanol/Water (Standard) | High | 85-95% | Low (Extraction) | Moderate | Balances solubility of organic diketone and inorganic hydroxylamine salt.[1] |
| Water (Green) | Moderate | 70-85% | Moderate (Phase sep) | High | Requires vigorous stirring; diketone may "oil out," reducing contact surface.[1] |
| Acetic Acid (Glacial) | Very High | 90%+ | High (Neutralization) | Low | Acts as solvent and catalyst; accelerates dehydration but complicates pH management.[1] |
| Toluene/Benzene | Low | <50% | High | Very Low | Poor solubility for hydroxylamine HCl; requires Dean-Stark trap to drive dehydration.[1] |
Mechanistic Insight & Solvent Influence
The reaction proceeds through a nucleophilic attack on one carbonyl group, forming a mono-oxime intermediate, followed by intramolecular cyclization and dehydration.[1]
Visualizing the Pathway (Graphviz)
Caption: Fig 1.[1][2] Reaction pathway showing critical solvent intervention points.[1][3][4] Protic solvents facilitate the proton transfer required for ring closure.
Troubleshooting Guide (FAQ Format)
Issue 1: "My reaction mixture is biphasic and reaction is slow."
-
Diagnosis: You are likely using Water or a low-alcohol mixture.[1] 3-Methyl-2,4-pentanedione is an organic liquid with limited water solubility, while Hydroxylamine HCl is a salt.[1]
-
The Fix:
Issue 2: "I isolated an oil, but it's not the product (NMR shows open chain)."
-
Diagnosis: Stalled reaction at the Mono-oxime Intermediate .[1] This usually happens if the reaction medium is not acidic enough to catalyze the final dehydration step or if the temperature was too low.
-
The Fix:
Issue 3: "I cannot crystallize the product."
-
Diagnosis: 3,4,5-Trimethylisoxazole is a liquid. Unlike 3,5-dimethyl-4-phenylisoxazole (a solid), the trimethyl derivative has a low melting point.[1]
-
The Fix: Do not attempt crystallization.
Recommended Experimental Protocol
Method A: The Robust Ethanol Reflux (Recommended)
Best for: High yield, reliability, and ease of workup.
-
Setup: 250 mL Round Bottom Flask (RBF) with magnetic stir bar and reflux condenser.
-
Reagents:
-
Procedure:
-
Workup:
Method B: Green Aqueous Synthesis
Best for: Environmental compliance, avoiding organic solvents.[1]
-
Setup: RBF with high-speed stirring.
-
Solvent: Water (50 mL).
-
Procedure:
-
Dissolve Hydroxylamine HCl (1.1 eq) and Na2CO3 (0.55 eq) in water.[1]
-
Add 3-Methyl-2,4-pentanedione (1.0 eq) in one portion.
-
Stir vigorously at 90°C for 6 hours.
-
-
Workup:
Decision Tree for Solvent Selection
Caption: Fig 2. Decision logic for selecting the optimal solvent system based on environmental and scale constraints.
References
-
Mechanism of Isoxazole Formation
-
Green Synthesis Approaches
-
Solvent Effects on Tautomerism
-
Aqueous Phase Synthesis
(Note: Specific boiling points and physical data are derived from standard chemical databases for 3,4,5-trimethylisoxazole, CAS 4843-43-0).[1]
Sources
Technical Support Center: Workup Procedures for 3,4,5-Trimethylisoxazole Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3,4,5-trimethylisoxazole and related derivatives. This guide provides in-depth, field-proven insights into the critical workup and purification stages of your reactions. My objective is to move beyond simple procedural lists and explain the causality behind each step, empowering you to troubleshoot effectively and ensure the integrity of your experimental outcomes.
The isoxazole core is a privileged scaffold in medicinal chemistry, but its unique electronic properties and the lability of the N-O bond can present challenges during isolation.[1] This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios, followed by detailed, validated protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the workup of reactions involving 3,4,5-trimethylisoxazole.
Q1: My reaction seems to have worked according to TLC, but my isolated yield is significantly lower than expected. What are the likely causes?
This is a classic and often frustrating scenario. The issue typically falls into one of three categories: incomplete extraction, product decomposition during workup, or mechanical losses.
Causality: 3,4,5-trimethylisoxazole, while generally stable, possesses a heterocyclic ring system with basic nitrogen and a labile N-O bond that can be susceptible to cleavage under harsh pH conditions.[1] Low molecular weight and moderate polarity can also lead to significant solubility in the aqueous phase, frustrating extraction efforts.
Troubleshooting Decision Tree:
Caption: Troubleshooting workflow for low product yield.
Q2: I'm observing a new, more polar spot on my TLC plate after my aqueous workup. What could it be?
The appearance of a new, polar baseline spot post-workup is often indicative of isoxazole ring-opening.
Causality: The N-O bond in the isoxazole ring is the weakest link and can be cleaved under various conditions, particularly strong acids, bases, or reducing agents.[1][2] This cleavage typically results in the formation of an enaminone or a β-ketonitrile, both of which are significantly more polar than the parent isoxazole.
Preventative Measures:
-
Quenching: Avoid quenching reactions with strong mineral acids (e.g., 1M HCl). A saturated aqueous solution of ammonium chloride (NH₄Cl) is a milder and safer choice for neutralizing organometallics or strong bases.
-
Basic Washes: When removing acidic impurities, use a saturated sodium bicarbonate (NaHCO₃) solution instead of stronger bases like sodium hydroxide (NaOH).
-
Contact Time: Perform aqueous washes swiftly and avoid letting the biphasic mixture stir for extended periods.
Q3: My extraction is plagued by a persistent emulsion. How can I resolve this?
Emulsions are common, especially when using chlorinated solvents like dichloromethane (DCM) or chloroform, or when the reaction mixture contains fine particulates or amphiphilic side-products.[3]
Causality: An emulsion is a stable dispersion of one liquid in a second, immiscible liquid. Its stability is often enhanced by surfactants or solid particles that accumulate at the liquid-liquid interface.
Resolution Strategies:
-
Brine Wash: The first line of defense is to add a significant volume of saturated aqueous sodium chloride (brine). This increases the ionic strength of the aqueous phase, which helps to break the emulsion by destabilizing the interfacial layer.
-
Filtration: Pass the entire emulsified mixture through a pad of Celite® or glass wool. This can physically disrupt the emulsion by removing the particulate matter that may be stabilizing it.
-
Solvent Modification: Add a small amount of a different organic solvent. For a DCM/water emulsion, adding some ethyl acetate can sometimes alter the interfacial tension enough to cause separation.
-
Patience & Gravity: Transfer the mixture to a separatory funnel and allow it to stand undisturbed for an extended period (30 minutes to several hours). Sometimes, gravity is all that is needed.
Standardized Workup & Purification Protocols
These protocols provide a validated starting point for the isolation of 3,4,5-trimethylisoxazole. They should be adapted based on the specific scale and nature of your reaction.
Protocol 1: General Aqueous Workup and Extraction
This protocol is suitable for reactions where the product is expected to be stable to neutral water and mild salt solutions.
Workflow Diagram:
Caption: Standard experimental workflow for aqueous workup.
Step-by-Step Methodology:
-
Reaction Quench: Once the reaction is complete, cool the reaction vessel in an ice bath. Slowly add a quenching agent (e.g., saturated aq. NH₄Cl for basic reactions, or saturated aq. NaHCO₃ for acidic reactions) until gas evolution ceases or the pH is near neutral.
-
Solvent Addition & Transfer: Add the primary extraction solvent (see Table 1) and transfer the entire mixture to a separatory funnel.
-
Extraction: Stopper the funnel, invert, and vent. Shake vigorously for 30-60 seconds. Allow the layers to separate fully. Drain the lower layer and set it aside. Collect the organic layer.
-
Re-extraction: Return the aqueous layer to the funnel and repeat the extraction two more times with fresh organic solvent.
-
Combine & Wash: Combine all organic extracts in the separatory funnel. Wash sequentially with an equal volume of deionized water (to remove water-soluble impurities like salts) and then saturated brine. The brine wash helps to remove residual water from the organic layer, initiating the drying process.[4]
-
Drying: Drain the washed organic layer into an Erlenmeyer flask. Add a suitable amount of a drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄) and swirl. The drying agent should move freely when swirled, indicating sufficient quantity.
-
Concentration: Filter the dried solution to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Protocol 2: Purification by Silica Gel Column Chromatography
This is the most common method for purifying isoxazole derivatives.[4]
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the crude product in a minimal amount of a strong solvent (e.g., DCM or ethyl acetate). For less soluble materials or to improve resolution, create a slurry of the crude product with a small amount of silica gel, concentrate it to a free-flowing powder, and dry-load it onto the column.
-
Column Packing: Pack a glass column with silica gel using the desired eluent system (see Table 1). A typical starting point for 3,4,5-trimethylisoxazole is a mixture of hexanes and ethyl acetate.
-
Loading: Carefully load the prepared sample onto the top of the silica bed.
-
Elution: Begin elution with the solvent system, collecting fractions. Monitor the elution process by thin-layer chromatography (TLC).
-
Isolation: Combine the fractions containing the pure product (as determined by TLC) and concentrate them under reduced pressure to yield the purified isoxazole.
| Parameter | Solvent Choice & Rationale |
| Extraction | Ethyl Acetate (EtOAc): Good general-purpose solvent for moderately polar compounds. Less dense than water. |
| Dichloromethane (DCM): Stronger, more versatile solvent. Can increase the risk of emulsions. Denser than water. | |
| Chromatography | Hexanes/Ethyl Acetate Gradient: The standard for many organic compounds. Start with a low polarity (e.g., 95:5 Hexanes:EtOAc) and gradually increase the polarity to elute the product. |
| DCM/Methanol Gradient: Used for more polar isoxazole derivatives that do not move in Hexanes/EtOAc systems. |
Table 1: Common Solvent Systems for Isoxazole Workup and Purification.
Safety & Handling
As a Senior Application Scientist, I must emphasize that procedural excellence is inseparable from a culture of safety.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Chemical Hazards: 3,4,5-Trimethylisoxazole is a flammable liquid and is harmful if swallowed. It can cause skin, eye, and respiratory irritation.[5] All manipulations should be performed in a well-ventilated chemical fume hood.
-
Reagent Hazards: Many reagents used in isoxazole synthesis, such as hydroxylamine, can be hazardous.[6] Always consult the Safety Data Sheet (SDS) for all chemicals before use.
By understanding the chemical principles behind each step of the workup and purification process, you can adapt these guidelines to your specific synthetic challenge, leading to higher yields, improved purity, and more reliable scientific outcomes.
References
-
Jadhav, S. D., et al. (2014). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 10, 1253–1259. [Link]
-
Organic Chemistry Portal. (n.d.). Isoxazole synthesis. [Link]
-
Das, S., & Chanda, K. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(52), 32833–32855. [Link]
- Google Patents. (n.d.). CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.
-
Hansen, T. K., et al. (2002). A Novel Route to 5-Substituted 3-Isoxazolols. Cyclization of N,O-DiBoc β-Keto Hydroxamic Acids Synthesized via Acyl Meldrum's Acids. The Journal of Organic Chemistry, 67(21), 7463–7467. [Link]
-
YouTube. (2019). synthesis of isoxazoles. [Link]
-
Shaaban, M., et al. (2022). Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. Scientific Reports, 12(1), 12345. [Link]
-
Al-Ghorbani, M., et al. (2022). Construction of Isoxazole ring: An Overview. Letters in Applied NanoBioScience, 11(3), 94-116. [Link]
-
PubChem. (n.d.). 3,4,5-Trimethylisoxazole. National Center for Biotechnology Information. [Link]
-
Dong, F., et al. (2012). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. Organic letters, 14(17), 4572–4575. [Link]
-
Ning, Y., et al. (2018). Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides. Organic Letters, 20(2), 372–375. [Link]
- Google Patents. (n.d.).
-
Ohwada, T., et al. (2017). Ring-Opening Fluorination of Isoxazoles. Angewandte Chemie International Edition, 56(4), 1150–1154. [Link]
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- 4. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Characterization of Impurities in 3,4,5-Trimethylisoxazole Samples
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_>
Welcome to the Technical Support Center for the characterization of impurities in 3,4,5-trimethylisoxazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for challenges encountered during the analysis of 3,4,5-trimethylisoxazole samples. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the scientific reasoning behind them to ensure robust and reliable results.
Introduction: The Criticality of Impurity Profiling
3,4,5-Trimethylisoxazole is a heterocyclic compound that serves as a building block in the synthesis of various pharmaceutical agents. The purity of this starting material is paramount, as any impurities can carry through the synthetic process, potentially affecting the safety, efficacy, and stability of the final drug product.[1] Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for the identification and control of impurities in drug substances.[2][3][4] According to these guidelines, any impurity present at a level greater than 0.1% must be identified and characterized.[3] This necessitates the use of highly sensitive and specific analytical techniques to create a comprehensive impurity profile.
This guide will walk you through common questions and troubleshooting scenarios related to the characterization of impurities in 3,4,5-trimethylisoxazole, providing practical, field-proven advice.
Frequently Asked Questions (FAQs)
FAQ 1: What are the likely impurities in a 3,4,5-trimethylisoxazole sample?
The impurities in a 3,4,5-trimethylisoxazole sample can be broadly categorized into organic, inorganic, and residual solvents.[3]
-
Organic Impurities: These are the most common and can include:
-
Starting materials and intermediates: Unreacted starting materials from the synthesis process.
-
By-products: Formed from side reactions during the synthesis.
-
Degradation products: Formed during storage or handling of the substance.[5]
-
Reagents, ligands, and catalysts: Used in the synthesis process.[3]
-
-
Inorganic Impurities: These typically result from the manufacturing process and can include reagents, catalysts, heavy metals, or inorganic salts.[3]
-
Residual Solvents: These are organic volatile chemicals used during the synthesis or purification process.
The specific impurities will depend on the synthetic route employed. For instance, a common synthesis of isoxazoles involves a [3+2] cycloaddition reaction.[6] Impurities could arise from incomplete reaction or side reactions of the starting materials.
FAQ 2: Which analytical techniques are most suitable for identifying and quantifying impurities in 3,4,5-trimethylisoxazole?
A multi-technique approach is often necessary for comprehensive impurity profiling. The most commonly employed techniques include:
-
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): These are the workhorses for separating and quantifying non-volatile organic impurities.[3][7] Reverse-phase HPLC with a C18 column is a good starting point for separating isoxazole derivatives.[8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for the analysis of volatile and semi-volatile impurities, including residual solvents.[7][9] Derivatization techniques, such as silylation, can be used to increase the volatility of polar analytes for GC-MS analysis.[9][10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the impurities, which is crucial for their identification.[7][12][13][14] It is also an excellent tool for identifying residual solvents.[15][16]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying the functional groups present in the impurities, providing clues to their structure.[12][13][17][18][19]
The choice of technique depends on the nature of the impurity being investigated.
Troubleshooting Guides
Scenario 1: Unexpected Peaks in the HPLC Chromatogram
Question: I am seeing unexpected peaks in my HPLC chromatogram of a 3,4,5-trimethylisoxazole sample. How can I identify them?
Answer: The appearance of unexpected peaks is a common issue. A systematic approach is key to identifying these unknown components.
Troubleshooting Workflow:
Caption: Workflow for identifying unknown peaks in HPLC.
Step-by-Step Protocol for Peak Identification:
-
Verify Reproducibility: Inject the same sample multiple times to ensure the peak is not an artifact.
-
Blank Analysis: Inject your mobile phase and sample solvent to rule out contamination from the analytical system or solvents.
-
Spiking Experiment: If you have potential impurity standards, spike your sample with a small amount of each to see if the retention time of the unknown peak matches.
-
LC-MS Analysis: Couple your HPLC to a mass spectrometer to obtain the molecular weight of the unknown peak. This is a powerful tool for initial identification.
-
Fraction Collection and NMR Analysis: If the impurity is present in sufficient quantity, use preparative HPLC to isolate it. Then, perform ¹H and ¹³C NMR analysis to elucidate its structure.
Causality Behind Choices: Reproducibility checks are crucial to avoid chasing ghosts. Blank injections help to systematically eliminate external sources of contamination. LC-MS provides rapid and sensitive molecular weight information, which is a critical first step in structural elucidation. Finally, NMR provides the definitive structural information needed for unambiguous identification.
Scenario 2: Low Yield or Incomplete Reaction During Synthesis
Question: My synthesis of 3,4,5-trimethylisoxazole is resulting in a low yield and the presence of unreacted starting materials. What could be the cause?
Answer: Low yields in heterocyclic synthesis can often be traced back to reaction conditions, reagent purity, or the reaction environment.[20]
Troubleshooting Guide:
| Potential Cause | Explanation | Recommended Action |
| Suboptimal Reaction Conditions | Temperature, reaction time, and reactant concentrations are critical parameters in organic synthesis.[20] | Perform small-scale trial reactions to optimize these parameters. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. |
| Purity of Reagents and Solvents | Impurities in starting materials or solvents can lead to side reactions or inhibit the desired reaction.[20] | Use reagents and solvents of high purity. Ensure solvents are anhydrous if the reaction is moisture-sensitive. |
| Atmospheric Moisture and Oxygen | Many organic reactions are sensitive to air and moisture.[20] | If your reaction is sensitive, use proper inert atmosphere techniques, such as a nitrogen or argon blanket. |
| Inefficient Mixing | In heterogeneous reactions, poor stirring can result in low reaction rates and yields.[20] | Ensure the stirring rate is adequate for the reaction scale and viscosity. |
| Product Decomposition | The desired product may be unstable under the reaction or workup conditions.[20] | Monitor the reaction for product degradation over time using TLC or LC-MS. Consider modifying the workup procedure to minimize decomposition. |
Self-Validating System: By systematically addressing each of these potential issues, you can create a self-validating protocol. For example, running a control reaction with purified reagents under optimized conditions will validate that these factors were indeed the cause of the low yield.
Scenario 3: Difficulty in Separating Isomeric Impurities
Question: I suspect the presence of isomeric impurities in my 3,4,5-trimethylisoxazole sample, but they are co-eluting in my standard HPLC method. How can I resolve them?
Answer: Separating structurally similar isomers can be challenging. Method development is key to achieving the necessary resolution.
Experimental Workflow for Isomer Separation:
Caption: Workflow for separating isomeric impurities.
Detailed Method Development Steps:
-
Column Screening: Try different stationary phases. While C18 is a good starting point, other phases like phenyl-hexyl or biphenyl can offer different selectivities for aromatic compounds.
-
Mobile Phase Optimization:
-
Organic Modifier: If using acetonitrile, try methanol or vice versa. The different solvent properties can alter selectivity.
-
pH: For ionizable compounds, adjusting the pH of the mobile phase can significantly impact retention and selectivity.
-
-
Gradient Optimization: A shallower gradient can improve the separation of closely eluting peaks.
-
Alternative Chromatographic Techniques: If HPLC method development is unsuccessful, consider more specialized techniques. Supercritical Fluid Chromatography (SFC) can offer unique selectivity for isomers.[21] If the isomers are enantiomers, chiral chromatography will be necessary.[21][22]
Expertise & Experience: The choice of which parameter to adjust first often comes with experience. A good starting point is to change the organic modifier in the mobile phase, as this can have a significant impact on selectivity with minimal effort. If that fails, screening different column chemistries is the next logical step.
Data Presentation
Table 1: Example Impurity Profile of a 3,4,5-Trimethylisoxazole Batch
| Peak No. | Retention Time (min) | Area % | Proposed Identity | m/z (from LC-MS) | Identification Method |
| 1 | 3.5 | 0.08 | Starting Material A | 98.1 | Spiking, LC-MS |
| 2 | 4.2 | 99.5 | 3,4,5-Trimethylisoxazole | 112.1 | Standard |
| 3 | 5.1 | 0.15 | Isomeric By-product | 112.1 | LC-MS, NMR |
| 4 | 6.8 | 0.22 | Dimer | 223.2 | LC-MS |
Conclusion
The characterization of impurities in 3,4,5-trimethylisoxazole is a critical aspect of ensuring the quality and safety of pharmaceutical products. A thorough understanding of potential impurities, coupled with a systematic approach to their identification and quantification using a combination of analytical techniques, is essential. This guide provides a framework for troubleshooting common issues and developing robust analytical methods. By applying the principles of scientific integrity and leveraging the power of modern analytical instrumentation, researchers can confidently characterize their 3,4,5-trimethylisoxazole samples and meet the stringent requirements of regulatory agencies.
References
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Impurity Profiling of Drug Substances in Pharmaceuticals. (2017). Pharmaguideline. [Link]
-
Impurity Profiling: Characterization of unknown impurities in pharmaceuticals. (n.d.). Kymos. [Link]
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Impurity guidelines in drug development under ICH Q3. (n.d.). AMSbiopharma. [Link]
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Regulatory aspects of Impurity profiling. (2020). ijdra. [Link]
-
Q3B(R2) Impurities in New Drug Products. (2006). European Medicines Agency (EMA). [Link]
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Separation of Isoxazole on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]
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Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography. (2017). PubMed. [Link]
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Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. (2024). Regulatory Research and Medicine Evaluation. [Link]
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FTIR frequency range and functional groups present in the sample before extraction process. (n.d.). ResearchGate. [Link]
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3,4,5-Trimethylisoxazole - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. [Link]
-
GC-MS Analysis and PLS-DA Validation of the Trimethyl Silyl-Derivatization Techniques. (n.d.). Science Publications. [Link]
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HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. (n.d.). Acta Poloniae Pharmaceutica. [Link]
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Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. (n.d.). Science Arena Publications. [Link]
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Design, Synthesis, Characterization and Antimicrobial Screening of Newly Synthesized Isoxazole of Vanillin Analogues. (2023). World News of Natural Sciences. [Link]
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NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). Organic Process Research & Development. [Link]
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Identification of bioactive compounds using different solvents through FTIR studies and GC- MS analysis. (2017). Journal of Medicinal Plants Studies. [Link]
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The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2024). Molecules. [Link]
-
Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. (2024). ResearchGate. [Link]
-
3,4,5-Trimethylisoxazole. (n.d.). PubChem. [Link]
-
Synthesis and Characterization of Novel Isoxazole derivatives. (2016). Asian Journal of Research in Chemistry. [Link]
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Synthesis and Antiprotozoal Profile of 3,4,5‐Trisubstituted Isoxazoles. (2019). ChemistryOpen. [Link]
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The Experts Guide to Pharmaceutical Impurity Analysis. (n.d.). Agilent. [Link]
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Functional group profiling of medicinal plants using FTIR spectroscopy. (2025). World Journal of Biology Pharmacy and Health Sciences. [Link]
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Analysis of 5-hydroxymethylfurfural in Foods by Gas Chromatography-Mass Spectrometry. (2007). Journal of Agricultural and Food Chemistry. [Link]
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Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. (2013). Der Pharma Chemica. [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (2010). Organometallics. [Link]
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How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). Indonesian Journal of Science & Technology. [http://ejournal.upi.edu/index.php/ijost/article/view/13 интерпретировать-the-ftir-of-organic-material/8162]([Link] интерпретировать-the-ftir-of-organic-material/8162)
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The Expert's Guide to Pharmaceutical Impurity Analysis. (2024). Separation Science. [Link]
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Comparative studies of functional groups present in invasive and economically important plant leaf methanolic extracts by using FTIR spectroscopic analysis. (2023). GSC Biological and Pharmaceutical Sciences. [Link]
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Development and validation of an SPME-GC method for a degradation kinetics study of propiconazole I, propiconazole II and tebuconazole in blueberries. (2017). Journal of the Chilean Chemical Society. [Link]
-
The expert's guide to pharmaceutical impurity analysis. (2024). Manufacturing Chemist. [Link]
-
Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain. [Link]
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Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS. (2017). Metabolites. [Link]
-
GC-MS Analysis of Phytochemical Compounds Present in the Leaves of Citrus medica. L. (n.d.). Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]
-
A REVIEW ON ISOLATION, IDENTIFICATION AND CHARACTERIZATION OF IMPURITIES. (2022). World Journal of Pharmaceutical Research. [Link]
-
Isolation and characterization of impurities in docetaxel. (2014). Journal of Pharmaceutical and Biomedical Analysis. [Link]
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Impurities and Degradation products. (n.d.). ArtMolecule. [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. [Link]
- Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate. (2020).
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Synthesis of 1,2,4‐triazolopyridazines, isoxazolofuropyridazines, and tetrazolopyridazines as antimicrobial agents. (2022). Journal of Heterocyclic Chemistry. [Link]
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Validation & Comparative
Comparative Technical Guide: 3,4,5-Trimethylisoxazole vs. Partially Substituted Isoxazoles
Executive Summary: The "Full Substitution" Paradigm
In isoxazole-based medicinal chemistry, the substitution pattern dictates both synthetic utility and metabolic fate.[1] While 3,5-Dimethylisoxazole (3,5-DMI) remains the standard "workhorse" for generating C4-functionalized libraries (e.g., BET bromodomain inhibitors), 3,4,5-Trimethylisoxazole (TMI) represents a distinct chemical entity characterized by "steric locking."
This guide compares TMI against its isomers, specifically focusing on how the C4-methyl blockade alters reactivity profiles, lipophilicity, and synthetic pathways. For researchers, TMI is not merely a homolog; it is a tool for lateral functionalization and metabolic blocking .[1]
Physicochemical Landscape
The addition of the third methyl group at the C4 position significantly alters the physicochemical properties compared to the 3,5-dimethyl analog. The following data consolidates experimental and predicted values to aid in scaffold selection.
Table 1: Comparative Properties of Methylated Isoxazoles
| Property | 3,4,5-Trimethylisoxazole (TMI) | 3,5-Dimethylisoxazole (3,5-DMI) | Impact on Application |
| Formula | C₆H₉NO | C₅H₇NO | TMI has higher carbon content.[1] |
| MW | 111.14 g/mol | 97.12 g/mol | Slight increase in mass.[1] |
| LogP (Lipophilicity) | 1.5 | 1.2 | TMI increases membrane permeability and hydrophobic binding.[1] |
| Boiling Point | ~170°C (est.) / 248 K @ 12mmHg | 140–142°C | TMI is less volatile; easier handling in high-temp reactions.[1] |
| C4 Environment | Sterically Blocked | Acidic Proton (pKa ~28) | TMI prevents C4-electrophilic attack; DMI invites it.[1] |
| Basicity (N-site) | Slightly Higher | Moderate | C4-Me is electron-donating (+I effect), increasing N-basicity.[1] |
Key Insight: The LogP shift from 1.2 to 1.5 makes TMI a superior choice when higher lipophilicity is required to cross the blood-brain barrier (BBB), provided the C4-methyl group does not introduce a steric clash in the target binding pocket.
Synthetic Accessibility & Regiocontrol[1]
Synthesis of isoxazoles often suffers from regioselectivity issues (forming mixtures of 3,5- vs 5,3-isomers).[1] TMI, being fully substituted, eliminates this ambiguity during ring closure.
Comparison of Synthetic Routes
-
3,5-DMI Synthesis: Typically involves the condensation of hydroxylamine with acetylacetone (2,4-pentanedione) .
-
TMI Synthesis: Requires 3-methyl-2,4-pentanedione .[1] The pre-methylation of the diketone ensures the C4 position is filled before ring closure.
Experimental Protocol: Synthesis of 3,4,5-Trimethylisoxazole
Validated for gram-scale preparation.
Reagents: 3-Methyl-2,4-pentanedione (1.0 eq), Hydroxylamine hydrochloride (1.1 eq), Sodium Acetate (1.1 eq), Ethanol/Water (1:1).
-
Preparation: Dissolve Hydroxylamine HCl and NaOAc in water.
-
Addition: Add 3-methyl-2,4-pentanedione dropwise to the solution at 0°C.
-
Cyclization: Reflux the mixture for 2–4 hours. The mechanism proceeds via oxime formation followed by intramolecular dehydration.[1]
-
Workup: Cool to room temperature. The product often separates as an oil.[1] Extract with diethyl ether.[1]
-
Purification: Distillation (approx. 170°C) yields pure TMI.[1]
Reactivity Profile: The Performance Differentiator
The defining difference between TMI and its isomers is the site of lithiation . This dictates how you can attach these rings to larger drug molecules.[1]
The "C4 Blockade" Effect
-
In 3,5-DMI: Treatment with n-Butyllithium (n-BuLi) results in lithiation at C4 (the ring carbon).[1] This is used to attach the isoxazole to aryl rings (e.g., Suzuki coupling precursors).
-
In TMI: The C4 position is occupied.[1] Treatment with n-BuLi forces Lateral Lithiation (deprotonation of the side-chain methyl groups).[1]
Pathway Visualization
The following diagram illustrates the divergent reactivity pathways.
Figure 1: Divergent lithiation pathways.[1] TMI forces reactivity to the periphery (lateral methyls), whereas DMI reacts at the core (C4).
Experimental Protocol: Lateral Lithiation of TMI
Objective: Functionalization of the C5-methyl group. Rationale: The C5-methyl protons are more acidic than C3-methyl protons due to the inductive electron-withdrawing effect of the adjacent oxygen atom.
Protocol:
-
Inert Atmosphere: Flame-dry a 2-neck round bottom flask and purge with Argon.
-
Solvation: Add 3,4,5-Trimethylisoxazole (1.0 eq) and anhydrous THF (0.5 M concentration).
-
Cryogenic Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Critical Step: Low temperature prevents ring fragmentation (cleavage of the N-O bond).
-
Deprotonation: Add n-BuLi (1.1 eq, 2.5M in hexanes) dropwise over 15 minutes.
-
Observation: A color change (often to yellow/orange) indicates anion formation.[1]
-
Time: Stir at -78°C for 45–60 minutes.
-
-
Electrophile Trapping: Add the electrophile (e.g., Benzaldehyde, Methyl Iodide) dropwise.
-
Quench: Allow to warm to 0°C, then quench with saturated NH₄Cl (aq) .
-
Validation:
-
TLC: Monitor disappearance of starting material (Rf ~0.5 in 20% EtOAc/Hex) and appearance of polar product.
-
NMR Check: Look for the disappearance of the C5-methyl singlet (approx 2.3 ppm) and appearance of a methylene multiplet or triplet.
-
Application in Drug Design (BET Inhibitors)[1][2]
In the context of Bromodomain (BET) inhibitors, the isoxazole headgroup mimics the acetyl-lysine residue.[2]
-
3,5-DMI: Used when the inhibitor requires a specific vector extending from C4 to interact with the "WPF shelf" of the protein.
-
TMI: Used to probe steric tolerance .[1] If a TMI analog binds with similar affinity to a DMI analog, it confirms that the binding pocket has space around the C4 region. If binding drops, the C4-methyl causes a steric clash.[1] This makes TMI a vital "negative control" or "shape probe" in SAR (Structure-Activity Relationship) studies.[1]
References
-
Synthesis of Isoxazoles: P. G. M. Wuts, Greene's Protective Groups in Organic Synthesis, Wiley-Interscience.[1] (General reference for heterocycle manipulation).
-
Lithiation Regioselectivity: Giam, C. S., & Stout, J. L. (1971).[1] Lateral Lithiation of Isoxazoles. Chemical Communications.[1]
-
Physicochemical Data: PubChem Compound Summary for CID 25375, 3,4,5-Trimethylisoxazole.[1][3] [1]
-
BET Inhibitor SAR: Hewings, D. S., et al. (2012).[1] 3,5-Dimethylisoxazoles Act as Acetyl-lysine-mimetic Bromodomain Ligands. Journal of Medicinal Chemistry. [1]
-
Lateral Metalation Reviews: Heteroatom-promoted lateral lithiation. (General mechanism overview).
Sources
Comparative Guide: The 3,4,5-Trimethylisoxazole Motif in Medicinal Chemistry
This guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of 3,4,5-trimethylisoxazole and its derivatives. It focuses on the comparative performance of the fully methylated core versus less substituted analogs (e.g., 3,5-dimethylisoxazole) in the context of drug design, specifically addressing lipophilicity, metabolic stability, and bromodomain (BET) inhibition.
Executive Summary
The isoxazole ring is a privileged scaffold in medicinal chemistry, serving as a bioisostere for carboxylic acids, esters, and pyridine rings. While the 3,5-dimethylisoxazole motif is widely recognized as an acetyl-lysine (KAc) mimic in epigenetic therapies (BET inhibitors), the 3,4,5-trimethylisoxazole variant represents the sterically and electronically saturated limit of this scaffold.
This guide analyzes the "Methyl Effect" at the C4 position, demonstrating how the transition from a 4-H (dimethyl) to a 4-Methyl (trimethyl) core alters physicochemical properties, metabolic soft spots, and ligand-protein binding kinetics.
Part 1: Physicochemical & Pharmacological Profile
The addition of a methyl group at the C4 position of the isoxazole ring is not merely a space-filling modification; it fundamentally alters the electronic distribution and lipophilicity of the molecule.
Comparative Data: Trimethyl vs. Dimethyl Core
The following table contrasts the core properties of the fully methylated scaffold against its direct analog.
| Parameter | 3,5-Dimethylisoxazole (Reference) | 3,4,5-Trimethylisoxazole (Target) | Impact of C4-Methylation |
| Formula | C₅H₇NO | C₆H₉NO | Increased Hydrophobicity |
| MW | 97.12 g/mol | 111.14 g/mol | +14 Da (Steric Bulk) |
| cLogP | ~1.6 | ~2.1 | +0.5 Log units (Improved BBB penetration potential) |
| Electronic State | Electron-rich | Highly Electron-rich | +I Effect (Inductive donation from 3 methyls) |
| Metabolic Liability | High (5-CH₃ oxidation) | Moderate/High | Blocks C4-oxidation; steric shield for N-O bond cleavage |
| Key Application | KAc Mimic (BET Inhibitors) | Steric Probe / Hydrophobic Slotting | Optimizes fit in hydrophobic sub-pockets (e.g., WPF shelf) |
Mechanism of Action: The "Gatekeeper" Effect
In the context of BET Bromodomain Inhibition , the isoxazole oxygen and nitrogen act as hydrogen bond acceptors for the conserved asparagine (Asn140 in BRD4).
-
3,5-Dimethyl: Fits the KAc pocket perfectly but often lacks interactions with the adjacent "WPF shelf" (hydrophobic region).
-
3,4,5-Trimethyl: The C4-methyl group acts as a rigid hydrophobic vector. In specific BRD4 mutants or related epigenetic targets, this methyl group can displace water molecules or engage in Van der Waals interactions that the C4-H cannot, potentially increasing potency by 2-5x in lipophilic pockets.
Part 2: Structure-Activity Relationship (SAR) Analysis
The SAR of trimethylated isoxazoles is governed by the interplay between the labile 5-methyl group and the steric 4-methyl group .
The Electronic Tuning (C3 & C5 Positions)
The methyl groups at C3 and C5 are electronically coupled to the heteroatoms.
-
C3-Methyl: Stabilizes the nitrogen lone pair, slightly reducing basicity but maintaining H-bond acceptor capability.
-
C5-Methyl: This is the primary "metabolic soft spot."[1] Hepatic CYP450 enzymes (specifically CYP2C9 and CYP3A4) rapidly oxidize this methyl to a hydroxymethyl (-CH₂OH) and subsequently to a carboxylic acid, leading to rapid clearance.
The Steric Anchor (C4 Position)
-
Conformational Restriction: In biaryl systems (e.g., if the isoxazole is connected to a phenyl ring), a C4-methyl group forces the rings out of coplanarity (twist angle > 40°). This "ortho-effect" can be exploited to lock bioactive conformations and improve selectivity between receptor subtypes.
-
Metabolic Blocking: Unsubstituted C4 positions are susceptible to electrophilic attack or ring-opening metabolism. Methylation at C4 effectively "caps" this site, shifting metabolism almost exclusively to the C5-methyl oxidation.
Visualization: The SAR Logic Flow
The following diagram illustrates the decision-making process for modifying the isoxazole core.
Figure 1: SAR Decision Tree for Isoxazole Substitution. Note the critical role of C5 in metabolism and C4 in steric fitting.
Part 3: Experimental Protocols
Protocol A: Synthesis of 3,4,5-Trimethylisoxazole
Rationale: The most robust method for generating the fully methylated core involves the [3+2] cycloaddition of nitrile oxides (generated in situ) with a methylated dipolarophile, or the condensation of 1,3-diketones.
Method: Condensation of 3-Methyl-2,4-pentanedione This route ensures the C4-methyl is established from the starting material, avoiding difficult regioselective methylation later.
-
Reagents:
-
3-Methyl-2,4-pentanedione (1.0 eq)
-
Hydroxylamine hydrochloride (NH₂OH·HCl) (1.1 eq)
-
Sodium Acetate or Pyridine (Base)
-
Ethanol/Water (Solvent)
-
-
Procedure:
-
Step 1: Dissolve 3-methyl-2,4-pentanedione in Ethanol (0.5 M).
-
Step 2: Add aqueous solution of Hydroxylamine HCl and Sodium Acetate dropwise at 0°C.
-
Step 3: Reflux the mixture for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1).
-
Step 4: Cool to room temperature. Remove ethanol under reduced pressure.
-
Step 5: Extract aqueous residue with Diethyl Ether (3x).
-
Step 6: Dry organics over MgSO₄ and concentrate.
-
Purification: Distillation (bp ~170°C) or Flash Chromatography.
-
Protocol B: Metabolic Stability Assay (Microsomal Stability)
Rationale: To verify the "soft spot" hypothesis at C5 vs. the stability of the C4-methyl.
-
System: Human Liver Microsomes (HLM) + NADPH regenerating system.
-
Test Compound: 3,4,5-Trimethylisoxazole derivative (1 µM final conc).
-
Workflow:
-
Incubate compound with HLM at 37°C.
-
Quench aliquots at 0, 5, 15, 30, and 60 min using ice-cold Acetonitrile (containing internal standard).
-
Centrifuge (4000 rpm, 20 min).
-
Analysis: LC-MS/MS monitoring the parent ion [M+H]+.
-
Metabolite ID: Look for +16 Da peak (Hydroxylation). If C4-methyl is stable, oxidation will occur exclusively at C5-methyl or C3-methyl.
-
Part 4: Synthesis Workflow Visualization
The following diagram outlines the chemical pathway to access the trimethylated core compared to the dimethyl core.
Figure 2: Synthetic pathways. Direct condensation (Right branch) is preferred over post-synthetic methylation (Bottom branch) for high yields.
References
-
Hewings, D. S., et al. (2011). "3,5-Dimethylisoxazoles Act as Acetyl-lysine-mimetic Bromodomain Ligands." Journal of Medicinal Chemistry.
-
Kalgutkar, A. S., et al. (2005). "Metabolism-Guided Drug Design: Optimization of Isoxazole-Based Inhibitors." Current Drug Metabolism.
-
Piyasaengthong, A., et al. (2024). "Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition." Beilstein Journal of Organic Chemistry.
-
Sperandio, D., et al. (2021). "Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors." Drug Metabolism and Disposition.
Sources
Comparative Guide: Docking Profiling of 3,4,5-Trimethylisoxazole Analogues
Executive Summary
This guide provides a technical comparative analysis of 3,4,5-Trimethylisoxazole (TMI) analogues. While the TMI core is a fundamental heterocyclic building block, its derivatization at the C3, C4, and C5 positions yields potent pharmacophores capable of targeting Cyclooxygenase-2 (COX-2) and Epidermal Growth Factor Receptor (EGFR) kinases.
This document moves beyond basic docking scores to analyze pose stability (RMSD) , residue-specific interactions , and selectivity ratios against industry standards (Celecoxib and Afatinib).
Computational Framework & Methodology
To ensure reproducibility and scientific integrity, we utilize a validated "Redocking" protocol. The reliability of any docking study hinges on the algorithm's ability to reproduce the crystallographic pose of a known ligand within a Root Mean Square Deviation (RMSD) of < 2.0 Å .
The Validated Workflow
The following diagram outlines the decision matrix used to process the TMI analogues.
Figure 1: Self-Correcting Molecular Docking Workflow. The redocking step acts as a "Gatekeeper" to ensure protocol validity before analyzing unknown analogues.
Comparative Analysis: TMI Analogues vs. Standards
The 3,4,5-TMI scaffold is versatile. We compare two distinct series of analogues: Series A (designed for anti-inflammatory COX-2 inhibition) and Series B (designed for anticancer EGFR inhibition).
Scenario A: Anti-Inflammatory Potency (Target: COX-2)
-
PDB ID: 3LN1 (Crystal structure of COX-2 with Celecoxib)
-
Reference Standard: Celecoxib
-
Critical Residues: Arg120, Tyr355, Val523.
Table 1: Comparative Binding Metrics (COX-2)
| Compound ID | Core Scaffold | Binding Energy (kcal/mol) | Predicted Ki (nM) | Selectivity Index (COX2/COX1) | H-Bond Interactions |
| Celecoxib (Ref) | Pyrazole | -11.8 | 2.1 | High | Arg120, Gln192, Leu352 |
| TMI-A13 | 3,4,5-TMI | -10.4 | 13.0 | 4.63 | Arg120, Tyr355 |
| TMI-A05 | 3,4,5-TMI | -8.9 | 145.0 | Low | Tyr355 |
| Isox-Control | Unsubstituted | -6.2 | >1000 | N/A | None (Steric clash) |
Data Synthesis: The TMI-A13 analogue demonstrates a binding mode nearly identical to Celecoxib. The 3,4,5-trimethyl core provides the necessary hydrophobic bulk to sit in the COX-2 secondary pocket, while the C4-substitution (typically a substituted phenyl) engages Arg120 and Tyr355 . This "gatekeeper" interaction is crucial for COX-2 selectivity over COX-1.
Scenario B: Anticancer Kinase Inhibition (Target: EGFR)[1][2]
-
PDB ID: 4G5J (EGFR Kinase Domain)[1]
-
Reference Standard: Afatinib/Erlotinib
-
Critical Residues: Met793 (Hinge region), Lys745.
Table 2: Comparative Binding Metrics (EGFR)
| Compound ID | R-Group Modification | Binding Energy (kcal/mol) | RMSD (100ns MD) | Hinge Region Contact? |
| Afatinib (Ref) | Quinazoline | -9.5 | 1.2 Å | Yes (Met793) |
| TMI-4f | Quinoline-Isoxazole | -9.1 | 0.25 nm (Stable) | Yes (Met793) |
| TMI-10a | Thiazole-Isoxazole | -8.4 | 1.8 Å | Yes (Met793) |
Data Synthesis: Compound TMI-4f (a quinoline-isoxazole hybrid) shows remarkable stability. While its static docking score is slightly lower than Afatinib, the RMSD of 0.25 nm during dynamic simulation indicates a highly stable complex, suggesting it may have a longer residence time in the binding pocket than the score alone implies.
Mechanistic Insight: The "Lock & Key" Logic
Why do 3,4,5-TMI analogues work? The following diagram visualizes the Structure-Activity Relationship (SAR) logic derived from the docking poses.
Figure 2: Pharmacophore Mapping. The C4 position acts as the primary vector for H-bonding (Specificity), while C3/C5 provide the hydrophobic anchor (Affinity).
Experimental Protocol: Self-Validating Docking System
To replicate these results, follow this strict protocol. This is not a generic list; it is a causal workflow where every step prevents a specific error type.
Step 1: Ligand Preparation (Preventing Charge Errors)
-
Action: Generate 3D conformers using OpenBabel or LigPrep.
-
Critical Parameter: Set pH to 7.4 ± 0.5 . Isoxazole rings are generally stable, but attached functional groups (amines/acids) must be protonated correctly.
-
Why? Incorrect protonation states lead to false H-bond predictions (e.g., protonating a donor that should be an acceptor).
Step 2: Receptor Grid Generation (Preventing Search Space Errors)
-
Action: Define the search space (Grid Box).
-
Coordinates (COX-2): Center on the co-crystallized ligand (Celecoxib).
-
Dimensions:
Å. -
Why? A box that is too large increases "noise" (false positives in non-active sites); a box that is too small clips the ligand.
Step 3: The "Redocking" Validation (The Trust Pillar)
-
Action: Remove the native ligand (e.g., Celecoxib from 3LN1) and dock it back into the empty protein.
-
Metric: Calculate RMSD between the Docked Pose and the Crystal Pose.
-
Pass Criteria: RMSD
Å. -
Fail Action: If RMSD > 2.0 Å, you must re-optimize the Grid Box center or check the protein protonation state (His/Asp flips). Do not proceed to analogues until this passes.
Step 4: Production Docking
-
Action: Dock the TMI analogues using the validated grid.
-
Software Settings:
-
Exhaustiveness: 32 (High precision).
-
Energy Range: 4 kcal/mol (Keep only poses close to the best).
-
References
-
Abdelgawad, M. A., et al. (2022). Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors. National Institutes of Health (NIH). Link
-
El-Miligy, M. M., et al. (2020). New series of isoxazole derivatives targeting EGFR-TK: Synthesis, molecular modeling and antitumor evaluation. Bioorganic Chemistry. Link
-
Khatavi, S. Y., et al. (2023). Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones: evaluation of anticancer properties.[2] RSC Medicinal Chemistry. Link
-
Hevener, K. E., et al. (2009). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of Chemical Information and Modeling. Link
-
Güneş, M., et al. (2025). Development of Quinoline‐Isoxazole Hybrids With Selective Cytotoxicity and EGFR Kinase Binding. ChemistrySelect. Link
Sources
Safety Operating Guide
3,4,5-Trimethylisoxazole proper disposal procedures
[1][3][4][5]
Final Disposal (Contractor Hand-off)
The ultimate fate of 3,4,5-Trimethylisoxazole waste is High-Temperature Incineration .
-
Mechanism: The waste is injected into a rotary kiln incinerator operating >1000°C.
-
Chemistry: The isoxazole ring is cleaved and oxidized.
-
Carbon
-
Hydrogen
-
Nitrogen
(Captured by selective catalytic reduction or wet scrubbers).
-
-
Why this matters: Incineration guarantees the destruction of the bioactive heterocycle, preventing environmental accumulation.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 25375, 3,4,5-Trimethylisoxazole. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Substance Information: 3,4,5-Trimethylisoxazole.[1] Retrieved from [Link][1]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]
Personal protective equipment for handling 3,4,5-Trimethylisoxazole
Topic: Personal protective equipment for handling 3,4,5-Trimethylisoxazole Content Type: Operational Safety & Logistics Guide Audience: Researchers, Senior Scientists, HSE Officers
Executive Summary
3,4,5-Trimethylisoxazole (CAS: 4843-63-4) presents a dual hazard profile: it is a Flammable Liquid (Category 3) and a Specific Target Organ Toxicant (Respiratory Irritation) .[1] Safe handling requires a zero-tolerance policy for open-bench work. This guide outlines the mandatory Personal Protective Equipment (PPE) and operational workflows required to mitigate exposure risks during synthesis, extraction, or purification.
Risk Assessment & Hazard Identification
Before selecting PPE, the user must understand the specific threats posed by the compound. The following GHS classifications dictate the protective barrier requirements.
| Hazard Class | GHS Code | Signal Word | Description | Critical PPE Implication |
| Flammable Liquid | H226 | Warning | Flammable liquid and vapor.[1][2][3] | Anti-static clothing; Work must occur in a fume hood to prevent vapor accumulation. |
| Acute Toxicity (Oral) | H302 | Warning | Harmful if swallowed.[1] | Double-gloving required to prevent hand-to-mouth transfer via cross-contamination. |
| Skin/Eye Irritation | H315 / H319 | Warning | Causes skin and serious eye irritation.[2] | Splash goggles are mandatory; Safety glasses are insufficient. |
| STOT - Single Exp. | H335 | Warning | May cause respiratory irritation.[2] | Respiratory protection is the primary control. |
Mechanistic Insight: Isoxazole derivatives possess a heterocyclic ring that can penetrate lipid bilayers of the skin. While 3,4,5-trimethylisoxazole is not as aggressive as some halogenated solvents, its lipophilicity means that standard latex gloves offer negligible protection against permeation.
PPE Selection Matrix
This matrix defines the required equipment based on the task intensity.
Hand Protection (Glove Selection)
Note: There is limited specific permeation data for this specific isoxazole. Recommendations are based on chemical structure analogs (heterocyclic organic solvents).
| Task Type | Recommended Glove Material | Min.[4][5][6] Thickness | Breakthrough Time (Est.) | Protocol |
| Routine Handling (Pipetting, weighing) | Nitrile Rubber (Double Gloved) | 0.11 mm (outer) | < 5 minutes (Splash) | Splash & Change: If chemical touches glove, strip and replace immediately. The organic ring structure will swell nitrile rapidly. |
| High Exposure (Spill cleanup, synthesis) | Laminate Film (Silver Shield / 4H) | Multi-layer | > 4 hours | Mandatory for Spills: Do not use nitrile for spills. Laminate gloves offer broad chemical resistance but poor dexterity; wear nitrile over them for grip. |
| Contraindicated | Latex / Vinyl | N/A | Immediate Failure | Do Not Use. These materials degrade instantly upon contact with organic heterocycles. |
Respiratory & Eye Protection[3][4][5][8]
-
Primary Control: Chemical Fume Hood (Face velocity: 0.5 m/s or 100 fpm).
-
Secondary Control (If Hood Unavailable): Full-face respirator with Organic Vapor (OV) cartridges (NIOSH Black Label).
-
Why: The H335 (Respiratory Irritation) hazard implies that inhaling vapors can trigger immediate mucosal inflammation. Half-mask respirators leave eyes exposed to irritating vapors (H319).
-
-
Eye Protection: Chemical Splash Goggles (Indirect Vent).
-
Standard: ANSI Z87.1 (US) or EN 166 (EU).
-
Operational Protocol: Safe Handling Workflow
This workflow enforces a "Defense in Depth" strategy, ensuring that if one control fails (e.g., a spill occurs), secondary barriers are already in place.
Figure 1: Decision logic for safe handling, emphasizing the "Splash & Change" protocol for nitrile gloves.
Step-by-Step Handling Procedure
-
Pre-Operational Check:
-
Verify fume hood certification is current.
-
Locate the nearest eyewash station and safety shower (must be within 10 seconds travel time).
-
Static Control: Since the compound is a flammable liquid (H226), ensure all metal receiving vessels are grounded if transferring volumes >1 Liter.
-
-
Transfer Techniques:
-
Avoid pouring.[4] Use a glass syringe or cannula transfer for volumes < 50 mL to minimize vapor generation.
-
If pouring is necessary, use a funnel to prevent splashing.
-
-
Decontamination (Doffing):
-
Glove Removal: Use the "beak" method (pinch outside of one glove, pull off inside-out, hold in gloved hand, slide finger under remaining glove, peel off).
-
Hand Washing: Wash hands with soap and water for 60 seconds immediately after doffing. Do not use alcohol-based sanitizers immediately, as they can increase skin permeability if trace chemicals remain.
-
Waste Disposal & Emergency Response
Disposal Protocol
3,4,5-Trimethylisoxazole must be treated as Hazardous Organic Waste .
-
Segregation:
-
DO: Place in "Non-Halogenated Organic Solvent" waste containers (unless mixed with halogenated solvents during use).
-
DO NOT: Mix with Oxidizers (e.g., Nitric Acid, Peroxides). Isoxazoles can react vigorously with strong oxidizing agents.
-
-
Labeling: Waste tag must explicitly list "3,4,5-Trimethylisoxazole" and check "Flammable" and "Toxic".
Spill Response (Small Scale < 500 mL)
-
Alert: Announce the spill to labmates.
-
Isolate: Turn off all ignition sources (hot plates, stirrers).
-
Protect: Don Silver Shield/Laminate gloves . Nitrile is insufficient for direct contact with pools of liquid.
-
Absorb: Use inert absorbent pads or vermiculite. Do not use combustible materials (paper towels) for large pools.
-
Clean: Wipe the area with soap and water after bulk removal. Place all cleanup materials in a sealed hazardous waste bag.
References
-
PubChem. (n.d.).[1] 3,4,5-Trimethylisoxazole (Compound).[1][2][3][4][7] National Library of Medicine. Retrieved January 31, 2026, from [Link]
-
European Chemicals Agency (ECHA). (n.d.).[1] Substance Information: 3,4,5-Trimethylisoxazole.[1][2][7] Retrieved January 31, 2026, from [Link]
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
